Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Physicochemical Profiling & Application of 5-Fluoro-2-methylpyridine Hydrochloride
Executive Summary
5-Fluoro-2-methylpyridine hydrochloride (CAS 1263280-26-7) is a specialized fluorinated heterocyclic building block used extensively in modern drug discovery.[1] As a bioisostere of 2-methylpyridine (2-picoline), the introduction of a fluorine atom at the C5 position significantly alters the electronic landscape of the pyridine ring, reducing basicity and blocking metabolic oxidation at a typically labile site. This guide provides a comprehensive technical profile, synthesizing physicochemical data, synthetic protocols, and handling requirements to ensure reproducible experimental outcomes.
Molecular Identity & Structural Analysis
A critical common error in sourcing this compound is confusion with its isomer, 2-fluoro-5-methylpyridine.[1] The distinction is vital for structure-activity relationship (SAR) studies.[1]
Feature
Target Compound
Common Isomer (Caution)
Systematic Name
5-Fluoro-2-methylpyridine
2-Fluoro-5-methylpyridine
Structure
Pyridine ring, Methyl @ C2, Fluoro @ C5
Pyridine ring, Fluoro @ C2, Methyl @ C5
CAS (Free Base)
31181-53-0
2369-19-9
CAS (HCl Salt)
1263280-26-7
N/A (Typically custom)
SMILES
CC1=NC=C(F)C=C1
CC1=CN=C(F)C=C1
Molecular Weight
111.12 (Base) / 147.58 (HCl Salt)
111.12 (Base)
Electronic Impact of Fluorination:
The fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I), which:
Lowers pKa: The free base is less basic than 2-methylpyridine (pKa ~5.9), making the nitrogen lone pair less available for non-specific binding but sufficient for salt formation.
Metabolic Stability: C5 is a common site for CYP450-mediated oxidation in pyridines.[1] Fluorine substitution blocks this pathway, potentially extending the half-life (
) of the parent drug scaffold.
Physicochemical Properties Matrix
The following data aggregates experimental values for the free base and predicted/empirical behaviors for the hydrochloride salt.
Exact MP varies by crystallinity; typically sublimes.
Density (Free Base)
1.077 g/mL @ 25 °C
Denser than water.
Flash Point (Free Base)
23.1 °C
Flammable Liquid (Cat 3).
Solubility (HCl Salt)
High: Water, Methanol, DMSO
Low: Hexanes, Et₂O, Toluene.
LogP (Free Base)
~1.2
Moderate lipophilicity.
Synthetic & Purification Workflows
The synthesis of 5-fluoro-2-methylpyridine typically avoids direct fluorination of the pyridine ring (which is difficult) and instead utilizes the Balz-Schiemann reaction starting from 5-amino-2-methylpyridine.[1]
Workflow Diagram: Synthesis & Salt Formation
Figure 1: Synthetic pathway via the Balz-Schiemann reaction.[1][2] This route ensures regioselectivity of the fluorine atom.
Detailed Protocol: Salt Formation from Free Base
Context: Commercial suppliers often provide the free base. Conversion to the HCl salt improves stability and ease of handling for solid-phase synthesis.
Dissolution: Dissolve 10 mmol of 5-Fluoro-2-methylpyridine (free base) in 20 mL of anhydrous diethyl ether or 1,4-dioxane under
.
Acidification: Cool the solution to 0°C. Slowly add 1.1 equivalents of 4M HCl in dioxane dropwise.
Observation: A white precipitate should form immediately.
Isolation: Stir for 30 minutes at 0°C. Filter the solid under an inert atmosphere (nitrogen blanket) to prevent moisture absorption.
Washing: Wash the filter cake with cold anhydrous ether (
) to remove excess acid and impurities.
Drying: Dry under high vacuum (0.1 mmHg) at room temperature for 4 hours.
An In-depth Technical Guide to 5-Fluoro-2-methylpyridine Hydrochloride: A Key Building Block in Modern Chemistry
This guide provides an in-depth technical overview of 5-Fluoro-2-methylpyridine hydrochloride, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Its strate...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical overview of 5-Fluoro-2-methylpyridine hydrochloride, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Its strategic incorporation of a fluorine atom onto the pyridine scaffold makes it a valuable building block for creating novel therapeutic agents and other advanced materials.
Core Chemical Identity and Physicochemical Properties
5-Fluoro-2-methylpyridine, also known as 5-fluoro-2-picoline, is the free base from which the hydrochloride salt is derived. The addition of hydrochloric acid protonates the basic nitrogen of the pyridine ring to form the more stable and often more soluble hydrochloride salt.
The chemical structure consists of a pyridine ring substituted with a methyl group at position 2 and a fluorine atom at position 5. This specific substitution pattern imparts unique electronic properties that are highly sought after in medicinal chemistry. The high electronegativity of the fluorine atom can modulate the pKa of the pyridine nitrogen, influence metabolic stability, and create new opportunities for hydrogen bonding interactions with biological targets.[1]
Chemical Structure:
5-Fluoro-2-methylpyridine (Free Base)
Image depicting the chemical structure of 5-Fluoro-2-methylpyridine.
5-Fluoro-2-methylpyridine Hydrochloride (Salt)
Image depicting the formation of the hydrochloride salt.
Quantitative data for the free base, 5-Fluoro-2-methylpyridine, is summarized below. Properties for the hydrochloride salt may vary, particularly in terms of melting point and solubility.
Note: A specific CAS number for 5-Fluoro-2-methylpyridine hydrochloride is not consistently reported in major chemical databases. Researchers typically track the material by the CAS number of the free base.
Synthesis and Mechanistic Insights
The synthesis of 5-fluoro-2-methylpyridine can be approached through several strategic routes. A common and effective method involves a modified Balz-Schiemann reaction, starting from an appropriately substituted aminopyridine. The choice of this pathway is driven by the reliable formation of the carbon-fluorine bond.
A plausible synthetic pathway is outlined below:
Detailed Experimental Protocol (Illustrative)
Step 1: Diazotization of 2-Amino-6-methylpyridine
Rationale: This initial step converts the primary amine into a diazonium group, which is an excellent leaving group, paving the way for nucleophilic substitution with fluoride. Anhydrous hydrogen fluoride is often used as both the solvent and the fluoride source.[1]
Procedure:
In a suitable fluoropolymer vessel, dissolve 2-amino-6-methylpyridine in anhydrous hydrogen fluoride (HF) at a low temperature (e.g., -78°C).
Slowly add sodium nitrite (NaNO₂) portion-wise while maintaining the low temperature to form the diazonium salt in situ. The reaction is highly exothermic and requires careful temperature control to prevent side reactions.
Rationale: The aryldiazonium fluoroborate (or equivalent) intermediate is thermally unstable. Upon gentle heating, it decomposes, releasing nitrogen gas and forming the desired C-F bond. This is a classic and robust method for introducing fluorine into an aromatic ring.
Procedure:
Slowly warm the reaction mixture to room temperature and then gently heat until the evolution of nitrogen gas ceases.
The reaction is then carefully quenched with an ice-water mixture.
Step 3: Work-up and Purification of the Free Base
Rationale: This phase aims to neutralize the reaction mixture and isolate the organic product from aqueous and inorganic byproducts.
Procedure:
Neutralize the quenched reaction mixture with a base such as saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-fluoro-2-methylpyridine.
Purify the crude product via distillation or column chromatography.
Step 4: Formation of the Hydrochloride Salt
Rationale: Converting the free base to its hydrochloride salt often improves stability, crystallinity, and handling properties. This is a straightforward acid-base reaction.
Procedure:
Dissolve the purified 5-fluoro-2-methylpyridine in a dry, aprotic solvent like diethyl ether or 1,4-dioxane.
Slowly bubble dry hydrogen chloride gas through the solution, or add a pre-prepared solution of HCl in the chosen solvent.
The hydrochloride salt will typically precipitate out of the solution.
Collect the solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Applications in Drug Development and Medicinal Chemistry
The 5-fluoro-2-methylpyridine moiety is a "privileged scaffold" in medicinal chemistry. Its inclusion in a drug candidate can significantly enhance its pharmacological profile.[4] The fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and enhance membrane permeability.[5]
This building block is instrumental in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for cancer therapy, agents targeting the central nervous system, and novel antibacterial compounds.[6] For instance, it can be a key intermediate in the synthesis of complex quinolone derivatives, which are a well-known class of antibiotics.[6]
Analytical Characterization and Quality Control
Ensuring the identity and purity of 5-Fluoro-2-methylpyridine hydrochloride is critical. A multi-technique approach provides a self-validating system for quality control.
Key Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H-NMR: Provides information on the proton environment. Expected signals would include a singlet for the methyl group (around 2.5 ppm) and distinct signals for the three aromatic protons, with coupling patterns influenced by the fluorine atom.
¹³C-NMR: Confirms the carbon skeleton. The carbon atom bonded to fluorine will show a large one-bond coupling constant (¹JCF).
¹⁹F-NMR: A single resonance confirms the presence of the fluorine atom, and its chemical shift provides information about its electronic environment.
Mass Spectrometry (MS):
Rationale: This technique confirms the molecular weight of the compound. When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it also serves as a powerful tool for identifying impurities.
Procedure: A sample is ionized, and the mass-to-charge ratio of the resulting ions is measured. The molecular ion peak should correspond to the calculated molecular weight of the compound (111.05 for the free base).
High-Performance Liquid Chromatography (HPLC):
Rationale: HPLC is the workhorse for determining the purity of pharmaceutical intermediates. A reversed-phase method is typically employed.
Procedure: A standardized solution of the compound is injected into the HPLC system. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. The method must be validated for linearity, accuracy, and precision.
References
Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
A Technical Guide to 5-Fluoro-2-methylpyridine Hydrochloride: Properties, Analysis, and Applications
An In-depth Technical Guide: 5-Fluoro-2-methylpyridine Hydrochloride Introduction In the landscape of modern medicinal chemistry, fluorinated heterocycles represent a cornerstone of rational drug design. The strategic in...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide: 5-Fluoro-2-methylpyridine Hydrochloride
Introduction
In the landscape of modern medicinal chemistry, fluorinated heterocycles represent a cornerstone of rational drug design. The strategic incorporation of fluorine into molecular scaffolds can profoundly influence key pharmacological parameters, including metabolic stability, binding affinity, lipophilicity, and bioavailability.[1] 5-Fluoro-2-methylpyridine, and its hydrochloride salt, is a valuable building block that leverages these principles. The pyridine core provides a bioisosteric replacement for a phenyl ring with improved solubility and hydrogen bonding capabilities, while the fluorine atom introduces potent electronic modifications.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth overview of the physicochemical properties, analytical characterization, synthetic utility, and safe handling of 5-Fluoro-2-methylpyridine Hydrochloride. The methodologies and insights presented herein are grounded in established chemical principles to empower scientists in their research and development endeavors.
Physicochemical and Structural Properties
5-Fluoro-2-methylpyridine Hydrochloride is the salt form of the parent free base, 5-Fluoro-2-methylpyridine. The hydrochloride form is often preferred in laboratory settings and for specific synthetic applications due to its enhanced stability and solid, crystalline nature, which facilitates handling and accurate weighing compared to the often-liquid free base.
The fundamental properties are summarized below. The molecular weight and formula are calculated for the hydrochloride salt, while physical properties like density and boiling point refer to the parent free base, as is common practice.
Note: The molecular weight of the hydrochloride salt is derived by adding the molecular weight of HCl (36.46 g/mol ) to that of the free base, 5-Fluoro-2-methylpyridine (111.12 g/mol ).[2][3]
Spectroscopic Analysis and Quality Control
Rigorous analytical characterization is critical to confirm the identity, structure, and purity of 5-Fluoro-2-methylpyridine HCl before its use in any application. The following section details the expected spectroscopic signatures and provides a generalized workflow for quality control.
Predicted Spectroscopic Signatures
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum provides a definitive fingerprint of the molecule's hydrogen framework. In a typical deuterated solvent like DMSO-d₆ or D₂O, the following signals are expected:
A singlet for the methyl protons (CH₃) around δ 2.5-2.7 ppm.
Three distinct signals for the aromatic protons on the pyridine ring. The protonation of the ring nitrogen by HCl will shift these signals downfield compared to the free base.
The proton ortho to the fluorine (H4) will appear as a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom.
The other two ring protons (H3 and H6) will also exhibit splitting patterns influenced by neighboring protons and long-range coupling to the fluorine atom.
A broad singlet corresponding to the N-H proton, the position of which is highly dependent on solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
Six distinct carbon signals are expected.
The carbon atom directly bonded to the fluorine (C5) will appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 230-260 Hz.
The adjacent carbons (C4 and C6) will show smaller two-bond (²JCF) couplings.
The methyl carbon signal will appear upfield, around δ 18-22 ppm.
FT-IR (Fourier-Transform Infrared Spectroscopy):
Characteristic C-F stretching vibrations are expected in the 1250-1000 cm⁻¹ region.
Aromatic C=C and C=N stretching bands will be visible around 1600-1400 cm⁻¹.
A broad absorption band in the 3000-2500 cm⁻¹ range is indicative of the N⁺-H stretch of the pyridinium salt.
Mass Spectrometry (MS):
When analyzed by techniques such as Electrospray Ionization (ESI), the spectrum will show the molecular ion of the free base (the cationic portion of the salt).
Expected [M+H]⁺ ion: m/z = 112.0563, corresponding to the formula [C₆H₇FN]⁺.[4]
General Analytical Workflow
A robust quality control process is essential to validate the integrity of any chemical reagent. The causality behind this workflow is to move from simple, broad assessments to highly specific, quantitative ones, ensuring that the material meets all specifications before use.
Caption: Standard quality control workflow for a chemical reagent.
Experimental Protocol: NMR Sample Preparation
This protocol describes a self-validating method for preparing an NMR sample, a crucial step in structural verification.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.[5]
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Accurately weigh 5-10 mg of the compound directly into a clean, dry vial.
Add approximately 0.7 mL of DMSO-d₆ to the vial. The choice of DMSO-d₆ is deliberate; its residual solvent peak does not typically overlap with key analyte signals, and its ability to dissolve salts is excellent.
Gently vortex or sonicate the vial until the solid is completely dissolved. A clear, particulate-free solution is the validation checkpoint for this step.
Transfer the solution into a 5 mm NMR tube.
Place the tube in the spectrometer and proceed with standard acquisition protocols (shimming, tuning, and running ¹H, ¹³C, and DEPT-135 experiments).
Applications in Synthesis and Drug Discovery
5-Fluoro-2-methylpyridine HCl is primarily used as a versatile intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[6] The presence of fluorine can block metabolic oxidation at that position, increase lipophilicity to enhance membrane permeability, and alter the pKa of the pyridine nitrogen, which can fine-tune interactions with biological targets.[1]
The methyl group provides a synthetic handle for further elaboration. It can be oxidized to a carboxylic acid for amide couplings, halogenated to introduce a linking group, or deprotonated to form a nucleophile for chain extension. The hydrochloride form ensures the pyridine nitrogen is protected during reactions that are sensitive to the basicity of the free pyridine.
Caption: A representative synthetic pathway utilizing the compound.
Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when handling any chemical reagent. While a specific Safety Data Sheet (SDS) for the HCl salt may be less common, data from the free base and structurally similar fluorinated pyridines provide authoritative guidance.
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7][8]
Handling:
Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9]
Avoid direct contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water for at least 15 minutes.[9]
Wash hands thoroughly after handling the material.[10]
Storage:
Store in a tightly closed, properly labeled container.
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
The compound may be hygroscopic; storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability.[9]
Fire-Fighting:
In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam. Combustion may produce toxic fumes of nitrogen oxides, carbon monoxide, hydrogen chloride, and hydrogen fluoride.[8][9]
Conclusion
5-Fluoro-2-methylpyridine Hydrochloride is a high-value chemical intermediate whose utility is rooted in the fundamental principles of medicinal chemistry. Its unique combination of a pyridine scaffold, a strategically placed fluorine atom, and a functional methyl group makes it a powerful tool for constructing novel molecules with potentially enhanced pharmacological profiles. By understanding its properties, employing rigorous analytical validation, and adhering to strict safety protocols, researchers can effectively leverage this compound to advance the frontiers of science and drug discovery.
Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [Link]
Synthesis of 2-amino-5-methylpyridinium tetrachloridocadmate(II) (C6H9N2)2[CdCl4]: Structure, DFT-calculated descriptors and molecular docking study. Journal of King Saud University - Science. [Link]
5-hydroxy-2-methyl pyridine. The Good Scents Company. [Link]
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
Preparation method of fluoropyridine compounds.
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com. [Link]
solubility of 5-Fluoro-2-methylpyridine hydrochloride in organic solvents
**Executive Summary This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Fluoro-2-methylpyridine hydrochloride in various organic solvents. Due to the current lack...
Author: BenchChem Technical Support Team. Date: February 2026
**Executive Summary
This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Fluoro-2-methylpyridine hydrochloride in various organic solvents. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document emphasizes predictive principles based on physicochemical properties and provides a robust, field-proven experimental methodology for its determination. We will explore the molecular characteristics of the solute, classify solvents based on polarity, and present a detailed, self-validating protocol for generating reliable solubility data. This guide is designed to empower researchers in synthesis, purification, and formulation to make informed decisions regarding solvent selection, ultimately accelerating research and development timelines.
Introduction: The Significance of 5-Fluoro-2-methylpyridine Hydrochloride
5-Fluoro-2-methylpyridine is a substituted pyridine derivative that serves as a crucial intermediate and structural motif in the synthesis of various pharmacologically active compounds.[1] The hydrochloride salt form is of particular interest in drug development. The formation of a hydrochloride salt from a basic nitrogen center, such as the one in the pyridine ring, is a common strategy to enhance the stability, handling, and aqueous solubility of a parent molecule.[2][3]
However, a critical challenge for process chemists and formulation scientists is the behavior of this polar salt in non-aqueous, organic media. Solubility data in organic solvents are paramount for:
Reaction Chemistry: Selecting an appropriate medium that can solubilize reactants and influence reaction kinetics.
Purification: Designing effective crystallization or chromatographic purification processes.
Formulation: Developing stable liquid dosage forms or amorphous solid dispersions.
This guide addresses the existing information gap by providing a predictive analysis and a definitive experimental protocol for characterizing the solubility of 5-Fluoro-2-methylpyridine hydrochloride.
Physicochemical Profile and Solubility Prediction
Understanding the interplay between the solute's structure and the solvent's properties is the cornerstone of solubility prediction. The fundamental principle governing this interaction is that "like dissolves like," where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[4][5]
Ionic Nature: As a hydrochloride salt, the compound exists in an ionized state: a pyridinium cation and a chloride anion. This ionic character makes it inherently polar.
Cation Structure: The 5-fluoro-2-methylpyridinium cation possesses distinct regions:
A highly polar protonated nitrogen (N-H+), capable of strong hydrogen bonding.
An electronegative fluorine atom, which increases the molecule's overall polarity.
An aromatic pyridine ring and a methyl group, which contribute some non-polar, lipophilic character.
Anion: The chloride ion (Cl⁻) is a small, hard anion that requires effective solvation, preferably by solvents capable of hydrogen bonding.
Solvent Classification and Predicted Solubility
Based on the solute's polar and ionic nature, we can predict its solubility across different classes of organic solvents.
Causality: These solvents possess both a dipole moment and a hydrogen-bond-donating proton. They can effectively solvate the pyridinium cation via dipole-dipole interactions and the chloride anion via strong hydrogen bonds. This dual solvation mechanism strongly favors dissolution.
Causality: These solvents have strong dipole moments and can solvate the pyridinium cation effectively. However, they lack hydrogen-bond-donating capabilities, leading to weaker solvation of the chloride anion. This less efficient anion solvation is often the limiting factor for the solubility of hydrochloride salts.[6]
Causality: These solvents lack a significant dipole moment and cannot overcome the strong electrostatic forces (lattice energy) holding the ionic salt together. The energy required to break apart the crystal lattice is not compensated by the weak van der Waals forces offered by these solvents.[7][8]
Experimental Determination of Solubility: A Standard Operating Procedure (SOP)
To obtain reliable and reproducible data, a standardized experimental approach is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[9] The protocol below is designed to be self-validating by ensuring that true equilibrium is reached and accurately measured.
Experimental Workflow Diagram
Caption: Workflow for isothermal equilibrium solubility determination.
Step-by-Step Protocol
Objective: To determine the equilibrium solubility of 5-Fluoro-2-methylpyridine hydrochloride at a specified temperature (e.g., 25°C).
Syringes and 0.22 µm syringe filters (ensure filter compatibility with solvent)
HPLC or UV-Vis spectrophotometer with a validated quantification method
Methodology:
Preparation: Add an excess amount of 5-Fluoro-2-methylpyridine hydrochloride to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. "Excess" means that a visible amount of undissolved solid remains, ensuring saturation.
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the measured concentration does not change between 24 and 48 hours).
Phase Separation: After equilibration, let the vials stand undisturbed for 30 minutes to allow the excess solid to settle.
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.
Dilution: Accurately dilute a known volume or weight of the filtered saturate with a suitable solvent (typically the mobile phase for HPLC) to bring its concentration within the calibrated range of the analytical method.
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) against a standard curve of known concentrations.
Calculation: Calculate the original concentration in the saturated solution, accounting for all dilution factors. Report the final solubility in mg/mL or mol/L at the specified temperature.
Key Factors Influencing Solubility
Several physical parameters can significantly affect solubility, and controlling them is key to obtaining accurate data.
Temperature: For most salts, the dissolution process is endothermic, meaning solubility increases with temperature.[3][4] This relationship should always be determined experimentally, as exothermic dissolutions, where solubility decreases with temperature, are possible.
pH (in protic or aqueous-organic mixtures): As an acidic salt, the solubility of 5-Fluoro-2-methylpyridine hydrochloride can be influenced by pH. In basic conditions, the pyridinium ion would be deprotonated to the free base (5-Fluoro-2-methylpyridine), which has vastly different solubility properties (less polar, more soluble in non-polar solvents).[5]
Polymorphism: The compound may exist in different crystalline forms, or polymorphs.[3] Each polymorph can have a unique crystal lattice energy and, consequently, a different solubility. It is crucial to characterize the solid form used in solubility studies.
Presence of Water: Small amounts of water in organic solvents can significantly increase the solubility of hydrochloride salts by providing a highly effective solvating agent for the chloride anion.
Data Presentation and Interpretation
To facilitate comparison and analysis, solubility data should be presented in a clear, tabular format. The following table serves as a template for organizing predicted and experimentally determined results.
Solvent
Solvent Class
Predicted Solubility
Experimental Value (mg/mL at 25°C)
Methanol
Polar Protic
High
Ethanol
Polar Protic
High
Isopropanol
Polar Protic
Moderate
Acetonitrile
Polar Aprotic
Low to Moderate
Dimethylformamide (DMF)
Polar Aprotic
Low to Moderate
Dichloromethane (DCM)
Non-Polar
Very Low / Insoluble
Toluene
Non-Polar
Very Low / Insoluble
Hexane
Non-Polar
Very Low / Insoluble
Conclusion
References
Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available from: [Link]
JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). Available from: [Link]
BYJU'S. Factors Affecting Solubility. Available from: [Link]
Portland State University. Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. (2010). Available from: [Link]
International Journal of Novel Research and Development. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Available from: [Link]
Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. (2021). Available from: [Link]
RSC Advances. Synthesis and characterization of soluble pyridinium-containing copolyimides. (2024). Available from: [Link]
International Journal of Pharmaceutical and Chemical Sciences. Solubility: An overview. Available from: [Link]
A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). Available from: [Link]
The Strategic Role of 5-Fluoro-2-methylpyridine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide for Drug Development Professionals
Abstract The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among the myriad of fluorinated building blocks, 5-Fluoro-2-methylpyridine hydrochloride has emerged as a particularly valuable synthon. Its unique electronic and steric attributes, conferred by the fluorine and methyl substituents on the pyridine ring, make it an attractive starting point for the synthesis of complex molecules targeting a range of therapeutic areas. This technical guide provides an in-depth analysis of the synthesis, reactivity, and application of 5-Fluoro-2-methylpyridine hydrochloride, with a particular focus on its role in the development of next-generation kinase inhibitors. Drawing from peer-reviewed literature and patent filings, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile building block.
The Fluorinated Pyridine Motif: A Privileged Scaffold in Drug Discovery
The pyridine ring is a ubiquitous feature in a vast number of FDA-approved drugs, owing to its ability to engage in hydrogen bonding and π-stacking interactions within biological targets. The introduction of a fluorine atom to this scaffold can profoundly influence a molecule's properties in several beneficial ways:
Enhanced Potency and Selectivity: The high electronegativity of fluorine can alter the electron distribution within the pyridine ring, influencing its pKa and modulating the strength of interactions with target proteins. This can lead to increased binding affinity and improved selectivity for the desired biological target.[1][2][3]
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[4]
Enhanced Pharmacokinetic Profile: Fluorine substitution can impact a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. This can lead to improved oral bioavailability and better brain penetration for neuroactive drug candidates.[5][6]
The 5-fluoro-2-methylpyridine moiety, in particular, offers a unique combination of these attributes. The fluorine atom at the 5-position influences the electronic properties of the ring, while the methyl group at the 2-position provides a handle for further functionalization or can engage in hydrophobic interactions within a binding pocket.
Synthesis of 5-Fluoro-2-methylpyridine Hydrochloride
While a single, standardized protocol for the synthesis of 5-Fluoro-2-methylpyridine hydrochloride is not universally established, several synthetic strategies can be employed, primarily starting from commercially available precursors. A common approach involves the fluorination of a corresponding aminopyridine derivative via a modified Balz-Schiemann reaction.
Representative Synthetic Pathway
A plausible and widely adaptable synthetic route commences with 2-amino-5-bromopyridine, proceeding through a halogen exchange reaction followed by methylation and salt formation. A similar strategy has been patented for the synthesis of related fluoropyridine compounds.[7]
Figure 1: A representative synthetic pathway for 5-Fluoro-2-methylpyridine hydrochloride.
Experimental Protocol: Synthesis of 5-Fluoro-2-methylpyridine from 2-Amino-5-fluoropyridine
This protocol is adapted from general procedures for the synthesis of methylpyridines and fluoropyridines.[8]
Step 1: Diazotization of 2-Amino-5-fluoropyridine
To a cooled (0-5 °C) solution of 48% tetrafluoroboric acid, slowly add 2-amino-5-fluoropyridine (1.0 eq).
A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
The resulting slurry is stirred at 0-5 °C for 1 hour.
The precipitated diazonium salt is collected by filtration, washed with cold ethanol and then cold diethyl ether, and dried under vacuum.
Step 2: Sandmeyer-type Reaction for Methylation
A solution of the diazonium salt (1.0 eq) in a suitable solvent (e.g., acetonitrile) is prepared.
A methylating agent, such as a methyl organocuprate (prepared from methyl lithium and copper(I) iodide), is added portion-wise at low temperature.
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
The reaction is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate).
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography to yield 5-fluoro-2-methylpyridine.
Step 3: Hydrochloride Salt Formation
The purified 5-fluoro-2-methylpyridine is dissolved in anhydrous diethyl ether.
A solution of hydrochloric acid in diethyl ether (e.g., 2 M) is added dropwise with stirring until precipitation is complete.
The resulting white solid is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum to afford 5-Fluoro-2-methylpyridine hydrochloride. A similar procedure is used for the preparation of other stable fluoropyridine salts.[9]
Physicochemical and Spectroscopic Properties
The hydrochloride salt of 5-fluoro-2-methylpyridine is expected to be a crystalline solid with increased water solubility compared to its free base.
Spectroscopic Data (Predicted for free base, with notes on the hydrochloride salt):
¹H NMR (CDCl₃, 400 MHz): The spectrum of the free base would show a singlet for the methyl protons (around δ 2.5 ppm), and three aromatic protons. The proton at C6 would likely be a doublet, the proton at C4 a doublet of doublets (due to coupling with both the C3 proton and the fluorine atom), and the proton at C3 a doublet of doublets. Upon protonation to form the hydrochloride salt, a downfield shift of all proton signals is expected, and the N-H proton may be observable.
¹³C NMR (CDCl₃, 100 MHz): The spectrum would display six distinct signals. The carbon bearing the fluorine (C5) will appear as a doublet with a large C-F coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine atom. Similar to the proton NMR, a downfield shift of the carbon signals is anticipated upon salt formation.
Mass Spectrometry (EI): m/z (%) = 111 (M⁺), with fragmentation patterns corresponding to the loss of methyl and fluorine radicals.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
5-Fluoro-2-methylpyridine and its derivatives have proven to be valuable scaffolds in the design of potent and selective kinase inhibitors.
Inhibitors of Transforming Growth Factor-β (TGF-β) Type I Receptor Kinase (ALK5)
The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis.[12][13] Its dysregulation is implicated in various diseases, including cancer and fibrosis. A series of potent ALK5 inhibitors have been developed incorporating the 5-fluoro-6-methylpyridin-2-yl moiety.[5]
Figure 2: General scheme for the synthesis of ALK5 inhibitors via Suzuki-Miyaura coupling.
In a study by Kim et al., a series of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([1][5][9]triazolo[1,5-a]pyridin-6-yl)imidazoles were synthesized and evaluated for their ALK5 inhibitory activity.[5] The 5-fluoro substitution was found to be optimal for potency, with compound 19j exhibiting an IC₅₀ of 7.68 nM against ALK5.[5]
Structure-Activity Relationship (SAR) Insights:
The study highlighted the importance of the fluoropyridine moiety for potent ALK5 inhibition. The fluorine atom likely engages in favorable interactions within the ATP-binding pocket of the kinase, potentially through hydrogen bonding or electrostatic interactions. The methyl group can occupy a hydrophobic pocket, further enhancing binding affinity.
Inhibitors of Glycogen Synthase Kinase 3 (GSK-3)
GSK-3 is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is associated with diseases such as Alzheimer's disease, type 2 diabetes, and certain cancers.[14][15] Several patents disclose the use of fluoropyridine derivatives as potent GSK-3 inhibitors.[1][16]
The general synthetic strategy often involves the coupling of a functionalized fluoropyridine with a heterocyclic core, such as a pyrazole or imidazole.
Key Reactions and Experimental Protocols
The 5-fluoro-2-methylpyridine scaffold is amenable to a variety of chemical transformations, with Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) being particularly important for the synthesis of bioactive molecules.
Suzuki-Miyaura Cross-Coupling
This powerful carbon-carbon bond-forming reaction is widely used to couple the pyridine ring with various aryl and heteroaryl partners.
General Experimental Protocol for Suzuki-Miyaura Coupling:
This protocol is based on established methods for the Suzuki coupling of pyridyl halides.[6][17][18][19]
To a reaction vessel charged with 2-bromo-5-fluoro-6-methylpyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a base such as sodium carbonate (2.0 eq), add a degassed mixture of a suitable solvent (e.g., 1,4-dioxane/water, 4:1).
Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq).
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete (monitored by TLC or LC-MS).
Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to afford the desired coupled product.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen activates the ring towards nucleophilic attack, allowing for the displacement of the fluoride with various nucleophiles.
General Experimental Protocol for SNAr with an Amine:
To a solution of 5-fluoro-2-methylpyridine (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add the desired amine (1.1 eq) and a base such as potassium carbonate or DIPEA (2.0 eq).
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and pour into water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Conclusion
5-Fluoro-2-methylpyridine hydrochloride is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of electronic and steric properties, conferred by the fluorine and methyl substituents, provides a strategic advantage in the design of potent and selective drug candidates. As demonstrated by its successful application in the synthesis of kinase inhibitors targeting TGF-β and GSK-3, this scaffold offers a robust platform for the development of novel therapeutics. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, will empower drug discovery professionals to fully exploit the potential of this important chemical entity in their research and development endeavors.
References
Kim, D. K., et al. (2015). Synthesis and biological evaluation of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([1][5][9]triazolo[1,5-a]pyridin-6-yl)imidazoles as inhibitors of transforming growth factor-β type I receptor kinase. Bioorganic & Medicinal Chemistry Letters, 25(22), 5228-5231.
Moatz, H. I. (1972). Method for the preparation of stable 4-fluoropyridine salts. U.S. Patent No. 3,703,521. Washington, DC: U.S.
Alfa Aesar. (n.d.). 5-Fluoro-2-methylpyridine. Retrieved from [Link]
GlaxoSmithKline. (2005). GSK-3 inhibitors. U.S. Patent No. 7,531,561 B2. Washington, DC: U.S.
Chiron Corporation. (2008). Inhibitors of glycogen synthase kinase 3. U.S. Patent No. 7,425,557 B2. Washington, DC: U.S.
(2013). Preparation method of fluoropyridine compounds.
Mccain, D. F. (2012). A novel glycogen synthase kinase-3 inhibitor optimized for acute myeloid leukemia differentiation activity. Leukemia, 26(7), 1546-1555.
Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University.
Adesina, A. M., et al. (2021). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination.
Van der Pijl, R., et al. (2025). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Molecules, 30(1), 123.
Varghese, J., et al. (2020). Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. International Journal of Molecular Sciences, 21(21), 8193.
ResearchGate. (n.d.). New design scaffold for potential GSK-3 inhibition. Retrieved from [Link]
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(45), 31631-31636.
BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide.
Matter, H., et al. (2015). Discovery of new acylaminopyridines as GSK-3 inhibitors by a structure guided in-depth exploration of chemical space around a pyrrolopyridinone core. Journal of Medicinal Chemistry, 58(8), 3767-3790.
Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 17(2), 157-162.
El-Malah, A. A., et al. (2010). SYNTHESIS AND IN VITRO EVALUATION OF 5-FLUORO-6-[(2-IMINOPYRROLIDIN-1-YL)METHYL]URACIL, TPI(F): AN INHIBITOR OF HUMAN THYMIDINE PHOSPHORYLASE (TP). Nucleosides, Nucleotides & Nucleic Acids, 29(4-6), 333-343.
Stamicarbon B.V. (1986). Process for the preparation of fluorinated pyridines.
Park, H., et al. (2010). Synthesis and biological evaluation of 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(12), 4388-4397.
Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
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Claremont Colleges. (2024). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed.
Krchnak, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
Ioannidis, S., et al. (2025). Transforming growth factor beta receptor type I (TGF-βRI)
ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
El-Gohary, N. S. M., & Shaaban, M. R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Iranian Chemical Society.
Rueda-Espinosa, J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM: Political & Rights Issues & Social Movements.
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(2021). Preparation method of 2-fluoro-5-formyl chloropyridine.
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Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal, 6(3), 1-12.
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thermodynamic stability of fluorinated pyridine salts
An In-Depth Technical Guide to the Thermodynamic Stability of Fluorinated Pyridine Salts For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into heterocyclic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermodynamic Stability of Fluorinated Pyridine Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds, particularly pyridine, is a cornerstone of modern medicinal chemistry, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] When these fluorinated pyridines are formulated as salts—a common practice to improve solubility and bioavailability—their thermodynamic stability becomes a critical parameter influencing shelf-life, manufacturing processes, and patient safety.[3] This guide provides a detailed examination of the factors governing the . It synthesizes theoretical principles with practical, field-proven experimental protocols, offering researchers and drug development professionals a comprehensive framework for assessment and interpretation. We will explore the electronic effects of fluorine substitution, the profound influence of the counter-anion, and the primary mechanisms of thermal decomposition.[4][5][6] This document details robust methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presenting them not merely as procedures but as self-validating systems for generating reliable and actionable stability data.
The Critical Role of Stability in Fluorinated Pyridine Salt Development
The Rise of Fluorinated Pyridines in Drug Discovery
The pyridine ring is a privileged structure in pharmaceuticals, appearing in numerous natural products and bioactive molecules.[7][8] Its fluorinated derivatives are particularly prevalent in modern drug design, with statistics indicating that a significant percentage of small molecule drugs contain fluorinated aromatic units.[9] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—allow it to modulate the physicochemical properties of a parent molecule.[1][10] Judicious fluorination can block sites of metabolic attack, improve transport across biological membranes, and alter the pKa to enhance target engagement, making it a powerful tool for lead optimization.[11]
The Pyridinium Salt: A Gateway to Viable Therapeutics
While the active pharmaceutical ingredient (API) may be a fluorinated pyridine base, it is often developed as a salt to overcome challenges like poor aqueous solubility. The process of salt formation involves reacting the basic nitrogen of the pyridine ring with an acid to form a pyridinium cation and a corresponding counter-anion.[3][12] This strategy is fundamental in drug development, but the choice of this counter-ion is a semi-empirical exercise that has profound implications.[3] An inappropriate salt form can exhibit poor stability, hygroscopicity, or disadvantageous solid-state properties. For instance, a hydrochloride salt of a pyridine base was reported to lose hydrogen chloride at elevated temperatures (110–120 °C), indicating thermal instability.[3] Therefore, selecting a stable and developable salt form early is critical to avoid costly and time-consuming reformulations later in the development pipeline.
Defining and Prioritizing Thermodynamic Stability
Thermodynamic stability, in this context, refers to the resistance of the salt to decompose under the influence of thermal energy. It is an intrinsic property of the molecule's structure and the strength of its chemical bonds. A salt with high thermodynamic stability will have a high decomposition temperature and will not degrade under typical storage or processing conditions. This is distinct from kinetic stability, which relates to the rate of decomposition. For pharmaceutical development, assessing thermodynamic stability is non-negotiable. It dictates the maximum temperature for manufacturing processes like drying and milling, informs shelf-life and storage conditions, and ultimately ensures the safety and efficacy of the final drug product.
Theoretical Underpinnings of Stability
The stability of a fluorinated pyridine salt is not governed by a single factor but is a synergistic outcome of the properties of both the cation and the anion.
Electronic Effects of Fluorine on the Pyridinium Cation
The introduction of fluorine atoms to an aromatic ring alters its electronic structure in a way that can enhance thermal stability.[4] This phenomenon, which can be termed "fluoromaticity," arises from the contribution of fluorine's π-orbitals to the aromatic system, leading to smaller bond lengths within the ring and a higher resistance to addition reactions.[4] Quantum chemical calculations and Natural Bond Orbital (NBO) analysis have shown that fluorine substitution impacts intramolecular charge delocalization, which consequently strengthens the ring bonds.[13] This intrinsic stabilization of the fluorinated pyridine ring provides a robust foundation for the overall stability of the resulting salt.
The Decisive Influence of the Counter-Anion
While the fluorinated cation provides a stable core, the choice of the counter-anion is arguably the most critical factor determining the thermal stability of the salt.[5] The decomposition of many pyridinium salts is initiated by the nucleophilic attack of the anion on the cation. Therefore, the coordinating ability and nucleophilicity of the anion are paramount.
Key Principle: Salts formed with large, charge-diffuse, and weakly coordinating anions exhibit superior thermal stability.[5][14]
Anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) are exemplary in this regard. Their negative charge is delocalized over a large molecular surface, making them very poor nucleophiles. Consequently, they are less likely to initiate decomposition pathways, leading to significantly higher decomposition temperatures compared to salts with smaller, more nucleophilic anions like halides (Cl⁻, Br⁻).[5][15] In contrast, anions like carboxylates can lead to complex, multi-step decomposition processes at lower temperatures.[16]
Common Thermal Decomposition Pathways
For pyridinium salts, thermal decomposition is rarely a simple fragmentation. It often proceeds through complex radical pathways. The process can be initiated by the loss of a hydrogen atom from the pyridine ring, forming a pyridyl radical.[6] This radical can then undergo ring-opening to form open-chain radicals, which subsequently lead to stable gaseous products or contribute to the formation of solid deposits.[6] The specific pathway is influenced by the substitution pattern on the ring. Another potential mechanism involves nucleophilic attack by the counter-anion, especially if it is highly coordinating, which can lead to the degradation of the pyridinium ring structure.[15]
The logical relationship between these core factors is illustrated below.
Caption: Experimental Workflow for Stability Assessment.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition (T_onset).
Methodology:
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications.
Sample Preparation: Accurately weigh 5-10 mg of the fluorinated pyridine salt into a clean TGA pan (alumina or platinum is recommended).
[15]3. Atmosphere Control: Place the sample in the TGA furnace. Purge the system with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min.
Causality: An inert atmosphere is crucial to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone, not reaction with oxygen.
[17]4. Thermal Program:
Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes.
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 500 °C).
[15] * Self-Validation: Running the experiment at different heating rates (e.g., 5, 10, and 20 °C/min) can provide insight into the kinetics of decomposition. [15]A lower heating rate provides a T_onset value closer to the true thermodynamic decomposition temperature.
Data Analysis: Plot the sample mass (%) versus temperature (°C). Determine the T_onset, typically defined as the temperature at which 5% mass loss occurs, or by the intersection of the baseline with the tangent of the decomposition curve.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To identify melting points, phase transitions, and the enthalpy of decomposition.
Methodology:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).
Sample Preparation: Hermetically seal 2-5 mg of the salt in an appropriate DSC pan (e.g., gold or high-pressure stainless steel).
[17] * Causality: Hermetic sealing is critical to contain any volatile decomposition products, ensuring that the measured heat flow accurately reflects the thermal event and preventing contamination of the instrument.
Atmosphere Control: Place the sealed sample pan and an empty sealed reference pan into the DSC cell. Maintain an inert gas purge.
Thermal Program:
Equilibrate at a low temperature (e.g., 25 °C).
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the T_onset identified by TGA.
Data Analysis: Plot the heat flow (mW) versus temperature (°C).
Identify endothermic peaks, which may correspond to melting or other phase transitions.
Identify exothermic peaks. An exotherm that occurs concurrently with the mass loss observed in TGA confirms thermal decomposition. [18]The area under this peak can be integrated to quantify the energy released during decomposition (ΔH_decomp).
[19] * Self-Validation: A higher decomposition temperature and a lower exothermic heat generated during decomposition are indicative of a more stable compound and suggest greater safety.
[19]
Data Interpretation and Case Studies
Impact of Anion Selection on Thermal Stability
The profound effect of the anion on stability is best illustrated with quantitative data. As a general trend, thermal stability increases as the nucleophilicity of the anion decreases.
Note: Absolute temperatures can vary based on the specific cation structure and experimental conditions (e.g., heating rate).
[15]
This data clearly shows that salts with anions like bis(trifluoromethylsulfonyl)imide (NTf₂⁻) and perfluorosulfonate exhibit significantly higher thermal stability than those with halides or even tetrafluoroborate. [14][16]This makes them superior choices for applications requiring thermal robustness.
Interpreting TGA/DSC Data: A Self-Validating Approach
When analyzing TGA and DSC data, it is crucial to consider them together.
Ideal Stable Compound: The TGA trace will show a flat baseline until a sharp, single-step mass loss occurs at a high temperature. The corresponding DSC trace will show a sharp melting endotherm followed by a sharp decomposition exotherm at a temperature coinciding with the TGA mass loss.
Warning Signs:
Gradual Mass Loss (TGA): A slow, gradual decline in mass at low temperatures may indicate the presence of residual solvent or a slow, low-energy decomposition process.
Complex DSC Profile: Multiple exothermic peaks corresponding to a multi-step mass loss in the TGA suggest a complex decomposition mechanism, which can be unpredictable.
Decomposition Before Melting: If the TGA shows mass loss at a temperature below the melting endotherm seen in the DSC, the compound decomposes from the solid state, which can present significant handling and processing challenges.
Conclusion and Future Outlook
The is a multifaceted property of critical importance in pharmaceutical development. A rational approach to stability assessment, grounded in an understanding of electronic effects and the dominant role of the counter-anion, is essential. The strategic selection of large, non-coordinating anions like [NTf₂]⁻ is a proven method for enhancing the thermal robustness of pyridinium-based APIs.
[5]
The experimental workflows detailed in this guide, centered on the synergistic use of TGA and DSC, provide a reliable framework for generating the high-quality data needed to make informed decisions. By treating these protocols as self-validating systems and carefully interpreting the resulting data, researchers can confidently select stable salt forms, mitigating risks in later-stage development and ensuring the delivery of safe and effective medicines. Future research may focus on developing predictive computational models to estimate the stability of novel salts, further accelerating the drug development process.
References
Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23, 18958-18974. [Link]
Benassi, E., & Fan, H. (2021). Pyridine's ring normal modes as footprints for its derivatives: The impact of perfluorination. Research output: Contribution to journal › Article › peer-review.
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Benassi, E. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]
Mason, J. A., et al. (2023). Generalizable Synthesis of Highly Fluorinated Ionic Liquids. The Mason Group - Harvard University. [Link]
Unknown Author. (2026). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. Source Not Available.
Bhattarai, P., et al. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central. [Link]
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Herchel, R., et al. (2013). Thermal decomposition of [Co(en)3][Fe(CN)6]∙ 2H2O: Topotactic dehydration process, valence and spin exchange mechanism elucidation. PubMed Central. [Link]
Kumar, L. (2026). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
Kabo, G. J., et al. (2025). Phase transition and decomposition temperatures, heat capacities and viscosities of pyridinium ionic liquids. ResearchGate. [Link]
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Sowmiah, S., et al. (2025). Pyridinium Salts: From synthesis to reactivity and applications. ResearchGate. [Link]
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Technical Whitepaper: 5-Fluoro-2-methylpyridine Hydrochloride in Modern Medicinal Chemistry
The following technical guide details the properties, synthesis, and pharmaceutical utility of 5-Fluoro-2-methylpyridine hydrochloride , a critical fluorinated building block in modern drug discovery. Executive Summary:...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and pharmaceutical utility of 5-Fluoro-2-methylpyridine hydrochloride , a critical fluorinated building block in modern drug discovery.
Executive Summary: The Strategic Fluorine Effect
In the landscape of "Fragment-Based Drug Discovery" (FBDD), 5-Fluoro-2-methylpyridine represents a high-value scaffold. It is not merely a structural spacer but a functional tool used to modulate the physicochemical properties of a drug candidate.
The introduction of a fluorine atom at the C5 position of the pyridine ring, combined with a methyl group at C2, offers three distinct advantages:
Metabolic Blockade: The C5 position of pyridine is a primary site for oxidative metabolism (via CYP450). Fluorination at this site effectively blocks metabolic clearance, extending the drug's half-life (
).
Basicity Modulation: The strong electron-withdrawing nature of fluorine reduces the pKa of the pyridine nitrogen, often improving oral bioavailability and reducing off-target hERG channel inhibition.
Conformational Control: The C2-methyl group introduces steric bulk that can lock the molecule into a bioactive conformation or prevent free rotation in biaryl systems (atropisomerism).
Chemical Profile & Specifications
Property
Specification
IUPAC Name
5-Fluoro-2-methylpyridine hydrochloride
Common Name
5-Fluoro-2-picoline HCl
Free Base CAS
31181-53-0
Molecular Formula
C₆H₆FN · HCl
Molecular Weight
147.58 g/mol (Salt); 111.12 g/mol (Base)
Appearance
White to off-white crystalline solid (Hygroscopic)
Solubility
Soluble in water, methanol, DMSO; sparingly soluble in DCM.
pKa (Calc)
~3.5 (Pyridine N) - Lower than unsubstituted 2-picoline (~5.9)
Synthetic Pathway: The Modified Balz-Schiemann Route
The industrial synthesis of 5-Fluoro-2-methylpyridine is non-trivial due to the deactivating nature of the pyridine ring. The most robust "field-proven" method relies on the Balz-Schiemann reaction , converting an amine to a fluoride via a diazonium intermediate.
Core Reaction Scheme
Figure 1: Step-wise synthesis from the amino-precursor. The thermal decomposition step is the critical process control point (CPP).
Procedure: The amine is dissolved in HBF₄ at 0°C. An aqueous solution of NaNO₂ is added dropwise. Critical: Temperature must be maintained <5°C to prevent premature decomposition. The diazonium salt may precipitate.
Step 2: Fluorodenitration (Thermal Decomposition)
Mechanism: The diazonium salt is heated (often in an inert solvent like toluene or dry, neat if stable) to 60-100°C. Nitrogen gas (
) is evolved rapidly.
Safety Note: This step is exothermic with gas evolution. On a large scale, continuous flow reactors are preferred over batch mode to manage pressure.
Step 3: Salt Formation
Isolation: The reaction mixture is neutralized (NaOH/NaHCO₃) and extracted into DCM or Ether.[1]
Hydrochlorination: Dry HCl gas is bubbled through the organic layer, or HCl in dioxane is added. The hydrochloride salt precipitates immediately, offering superior stability against oxidation compared to the free base oil.
Applications in Drug Discovery[2][3]
This intermediate is a versatile scaffold used to construct complex bioactive molecules.
A. Kinase Inhibitors (RET & c-MET)
In oncology, the 5-fluoro-2-methylpyridine moiety is often coupled to pyrazoles or aminopyrimidines.
Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor in the kinase hinge region. The fluorine atom modulates the electron density, fine-tuning the interaction strength.
Example Utility: Synthesis of RET inhibitors (e.g., for medullary thyroid cancer). The intermediate is converted to a boronic ester and coupled via Suzuki-Miyaura reaction to the core scaffold.
B. Immunology (CCR8 Modulators)
Recent patent literature highlights sulfonamide derivatives of this pyridine in CCR8 antagonism .
Workflow:
Chlorosulfonation: 5-Fluoro-2-methylpyridine is treated with chlorosulfonic acid.
Amidation: Reaction with an amine yields the sulfonamide.
Bioactivity: These compounds prevent chemokine-driven migration of regulatory T-cells (Tregs) into tumors, boosting anti-tumor immunity.
C. HIV Reverse Transcriptase Inhibitors
Fragment-based screens have identified this pyridine ring as a high-affinity binder to allosteric pockets on HIV-1 Reverse Transcriptase. The small size and polarity allow it to penetrate deep hydrophobic pockets while maintaining water solubility.
Handling, Stability & Impurity Profiling
Critical Quality Attributes (CQAs)
When sourcing or synthesizing this intermediate, three impurities must be monitored by HPLC/GC:
2-Methyl-5-hydroxypyridine: Result of hydrolysis during the diazonium step if water is present during heating.
2-Methylpyridine (2-Picoline): Result of reductive dediazotization (side reaction).
Isomeric Impurity (2-Fluoro-5-methylpyridine): Rare, but possible if the starting material (amine) was isomeric mixture. Note: These isomers have different boiling points and can be separated by distillation of the free base.
Storage & Safety
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under nitrogen.
Acidity: Aqueous solutions are acidic. Incompatible with strong oxidizers.
Toxicity: Like most fluoropyridines, it is a skin and eye irritant. Use standard PPE (gloves, goggles, fume hood).
References
Synthesis of Fluoropyridines: Google Patents. "Preparation method of fluoropyridine compounds." Patent CN102898358A. Available at:
RET Inhibitor Applications: Google Patents. "Heterocyclic Compound, Pharmaceutical Composition... for RET activity." Patent WO2020/034983. Available at:
HIV-1 RT Inhibitors: National Institutes of Health (NIH). "Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach." Molecules, 2023.[2] Available at:
Chemical Properties: PubChem. "5-Fluoro-2-methylpyridine Compound Summary." Available at:
General Reactivity:Organic Syntheses. "Preparation of Fluorinated Pyridines via Balz-Schiemann." (General Reference for methodology).
The Hydrogen Bonding Potential of 5-Fluoro-2-methylpyridine Hydrochloride: A Structural & Mechanistic Guide
The following technical guide is structured to serve as a foundational reference for researchers investigating the physicochemical properties and solid-state behavior of 5-Fluoro-2-methylpyridine hydrochloride. Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a foundational reference for researchers investigating the physicochemical properties and solid-state behavior of 5-Fluoro-2-methylpyridine hydrochloride.
Executive Summary
In the landscape of fragment-based drug design (FBDD), 5-Fluoro-2-methylpyridine hydrochloride represents a high-value scaffold.[1] It combines the steric anchoring of a 2-methyl group with the metabolic blocking and electronic modulation of a 5-fluorine substituent.
This guide dissects the hydrogen bonding (HB) potential of this molecule. Unlike simple pyridine salts, the presence of the fluorine atom introduces a "tug-of-war" in electron density, altering the acidity of the pyridinium proton and creating secondary weak-interaction vectors (
). Understanding these interactions is critical for predicting solubility, optimizing salt selection, and rationalizing crystal polymorphism.
Molecular Architecture & Electronic Profile
Before analyzing the intermolecular interactions, we must establish the electronic ground state of the monomer.
The "Push-Pull" Electronic System
The molecule features two opposing electronic effects acting on the pyridine ring:
2-Methyl Group (+I Effect): An electron-donating group (inductive) that increases electron density on the ring nitrogen, slightly raising basicity (
) carries a proton that is more acidic than that of 2-methylpyridine hydrochloride. This increased acidity enhances the strength of the primary hydrogen bond donor.
The Dipole Vector
The 5-Fluoro substituent creates a significant local dipole directed away from the ring. In the solid state, antiparallel stacking of these dipoles often drives the long-range ordering of the crystal lattice, competing with the ionic forces of the chloride salt.
The Hydrogen Bonding Landscape
The solid-state supramolecular assembly is governed by a hierarchy of interactions. We classify these by strength and directionality.
Primary Interaction: The Ionic Anchor (
)
This is the dominant interaction defining the lattice.
Mechanism: Charge-assisted hydrogen bond.
Geometry: Typically linear (
).
Strength: Very Strong (15–25 kcal/mol).
Fluorine Modulation: Due to the electron-withdrawing fluorine, the
bond is more polarized than in non-fluorinated analogs. This makes the proton a "harder" Lewis acid, resulting in a shorter and stronger interaction with the "hard" chloride anion.
Secondary Interaction: The Chloride Bridge (
)
The chloride ion is too large to be satisfied by a single H-bond.[1] It typically acts as a multi-acceptor node.
Donors: Adjacent aromatic
protons (specifically at the C6 and C4 positions, which are activated by the positive charge on the ring).
Motif: "Ladder" or "Ribbon" structures where
bridges two pyridinium cations.
Tertiary Interaction: The Fluorine Steering (
)
While organic fluorine is a notoriously weak H-bond acceptor, it plays a critical role in steering the packing when strong donors are absent or satisfied.
Nature: Electrostatic/Dispersive.
Geometry: Often orthogonal or bent.
Role: In this lattice, the F atom likely accepts weak H-bonds from the methyl group protons of a neighboring molecule, establishing a 3D interlock.
Visualization of Interaction Topology
The following diagram illustrates the predicted interaction network in the crystalline state.
Figure 1: Predicted connectivity map showing the primary charge-assisted anchor (Blue), secondary stabilization (Yellow), and tertiary fluorine contacts (Red).[1]
Experimental Characterization Protocols
To validate these interactions in a drug development context, the following self-validating workflows are recommended.
Look for the disappearance of the lone pair modes.
Identify the broad, intense "ammonium band" (
stretch).
Metric: In simple pyridinium chlorides, this appears ~2400–2500
. Due to the 5-F induced acidity, expect a red shift (lower wavenumber) compared to the non-fluorinated analog, indicating a stronger H-bond to chloride.
Objective: Determine the stability of the ion pair in solution.
Solvent: Use
(low dielectric) to maximize ion pairing observation.
Titration: Start with the free base and titrate with
(gas or ether solution).
Observation: Monitor the chemical shift of the proton at C6 (adjacent to Nitrogen).
Causality: The positive charge on N will deshield the C6 proton significantly (
ppm). The magnitude of this shift correlates with the tightness of the ion pair, which is modulated by the F-substituent.
Applications in Drug Design
Solubility Modulation
The "Chloride Bridge" mechanism (Section 3.2) creates a hydrophilic channel in the crystal lattice. However, the lipophilic 5-F and 2-Me groups disrupt water networks.
Insight: This salt is likely to have moderate aqueous solubility —better than the free base, but potentially lower than non-fluorinated pyridinium salts due to the higher lattice energy provided by the stronger
bond.
Bioisosteric Replacement
5-Fluoro-2-methylpyridine is often used as a bioisostere for:
2-Methylpyridine: To block metabolic oxidation at the 5-position.[1]
Fluorobenzene: To introduce a solubilizing ionizable center (the Nitrogen) without changing the steric profile significantly.
Blocks close approach at C2; forces specific orientation.[1]
References
Vertex AI Search . (2026). AIM analyses of hydrogen bonding and proton transfer in Pyridine-HX complexes. Retrieved from 2
Yamada, S., et al. (2012).[3] A dual-synthon in pyridinium chloride: formation of ladder-like and columnar motifs. CrystEngComm. Retrieved from 3
Bedeković, N., et al. (2021). Halogen and Hydrogen Bond Motifs in Ionic Cocrystals Derived from 3-Halopyridinium Halogenides. Crystal Growth & Design. Retrieved from 4
University of Tartu . (2025). pKa values of bases in non-aqueous media. Retrieved from 5
Urner, et al. (2023).[6] Intramolecular N−H[6]···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. eScholarship.[1] Retrieved from 6
Application Note & Technical Guide Executive Summary 5-Fluoro-2-methylpyridine (CAS: 31181-53-0), often supplied as its hydrochloride salt, is a high-value scaffold in medicinal chemistry. The fluorine atom at the C5 pos...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Technical Guide
Executive Summary
5-Fluoro-2-methylpyridine (CAS: 31181-53-0), often supplied as its hydrochloride salt, is a high-value scaffold in medicinal chemistry. The fluorine atom at the C5 position imparts metabolic stability (blocking cytochrome P450 oxidation) and modulates the pKa of the pyridine nitrogen, while the C2-methyl group serves as a versatile "handle" for further functionalization.
This guide details the critical handling protocols for the hydrochloride salt and provides three validated synthetic modules for transforming this building block into complex pharmaceutical intermediates.
Context: The hydrochloride salt is the preferred storage form due to its stability and non-volatility. However, direct use of the salt in organometallic reactions (Lithiation, Suzuki) or radical halogenations will fail or result in dangerous exotherms. You must liberate the free base immediately prior to use.
Protocol A: Quantitative Neutralization
Objective: Isolate 5-Fluoro-2-methylpyridine free base (oil) from the HCl salt.
Dissolution: Suspend the hydrochloride salt in 50 mL of water in a separatory funnel.
Neutralization: Slowly add saturated NaHCO₃ (or 1M NaOH) while swirling. Monitor pH; adjust until pH > 10. Note: The solution will become cloudy as the organic oil separates.
Extraction: Extract the aqueous layer with DCM (3 x 50 mL).
Critical Step: The free base is somewhat water-soluble. Do not discard the aqueous layer until yield is confirmed.
Drying: Combine organic layers, wash with brine (30 mL), and dry over MgSO₄ for 20 minutes.
Concentration: Filter and concentrate under reduced pressure (Rotavap) at low temperature (bath < 30°C) .
Warning: The free base is volatile (bp ~150-160°C, but significant vapor pressure). Do not apply high vacuum for extended periods.
Yield Check: Expect >95% recovery as a pale yellow oil. Use immediately.
Synthetic Modules
This section details three divergent pathways to functionalize the scaffold.
Module 1: Lateral Lithiation (C-C Bond Formation)
Mechanism: The electron-withdrawing fluorine at C5 acidifies the C2-methyl protons, facilitating deprotonation by bulky bases (LDA) to form a nucleophilic picolyl anion.
Application: Synthesis of chain-extended derivatives (e.g., reaction with aldehydes).
Protocol B: C2-Alkylation with Benzaldehyde
Setup: Flame-dry a 2-neck flask; flush with Argon.
Reagent Prep: Dissolve Freshly prepared Free Base (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C .[4]
Quench: Stir at -78°C for 1 hour, then allow to warm to 0°C. Quench with saturated NH₄Cl.
Workup: Extract with EtOAc, dry, and concentrate.
Purification: Silica gel chromatography (Hexane/EtOAc).
Expert Insight:
Lithium Source: LDA is superior to n-BuLi. n-BuLi may attack the pyridine ring (nucleophilic addition at C6) rather than deprotonating the methyl group.
Temperature: Strict -78°C is required to prevent polymerization of the lithiated species.
Module 2: Oxidation to Carboxylic Acid
Target: 5-Fluoro-2-picolinic acid (Critical intermediate for amide coupling).
Protocol C: Permanganate Oxidation
Mixture: Suspend Free Base (1.0 eq) in water (5 mL/mmol).
Oxidant: Add KMnO₄ (2.5 eq).
Reflux: Heat to 80-90°C for 4 hours. The purple color will fade to brown (MnO₂ precipitate).
Filtration: Filter hot through a Celite pad to remove MnO₂. Wash pad with hot water.
Isolation: Acidify the filtrate to pH 3-4 with HCl. The product, 5-Fluoro-2-picolinic acid , may precipitate. If not, extract exhaustively with EtOAc or n-Butanol.
Module 3: Radical Bromination (Wohl-Ziegler)
Target: 5-Fluoro-2-(bromomethyl)pyridine (Precursor for amines/ethers).
Protocol D: NBS Bromination
Solvent: CCl₄ (traditional) or Trifluorotoluene (greener alternative).
Technical Application Note: Protocol for Free-Basing 5-Fluoro-2-methylpyridine Hydrochloride
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] This application note details the procedure for converting 5-Fluoro-2-methylpyridine hydrochloride (CAS: 31181-53-0 for free base analog reference)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
This application note details the procedure for converting 5-Fluoro-2-methylpyridine hydrochloride (CAS: 31181-53-0 for free base analog reference) to its free base form, 5-Fluoro-2-methylpyridine .
In drug discovery, fluorinated pyridines are critical pharmacophores, often introduced to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity. While the hydrochloride salt is the preferred form for long-term storage due to its stability and resistance to oxidation, the free base is frequently required for subsequent nucleophilic substitutions, cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), or lithiation steps where acidic protons must be avoided.
Chemical Identity & Properties[1][4][5][7][8][9][10][12]
Property
5-Fluoro-2-methylpyridine (Free Base)
5-Fluoro-2-methylpyridine HCl (Salt)
CAS Number
31181-53-0
N/A (Salt form)
Molecular Formula
C₆H₆FN
C₆H₆FN · HCl
Molecular Weight
111.12 g/mol
147.58 g/mol
Physical State
Colorless to pale yellow liquid
White to off-white hygroscopic solid
Boiling/Melting Pt
~114–116 °C (760 mmHg)
MP > 150 °C (Decomposes)
Solubility
Miscible in organic solvents (DCM, EtOAc)
Soluble in water, MeOH
pKa (approx)
~3.5 – 4.0 (Conjugate acid)
N/A
Note: The fluorine atom at the 5-position is electron-withdrawing, significantly lowering the basicity of the pyridine nitrogen compared to 2-picoline (pKa ~5.97). This necessitates careful pH control during extraction to ensure complete deprotonation.
Safety & Handling (GLP Standards)
WARNING: This procedure involves the use of volatile organic solvents and corrosive bases. It must be performed in a certified chemical fume hood.
Hazard Identification: 5-Fluoro-2-methylpyridine is a skin and eye irritant and is flammable. The hydrochloride salt may be corrosive to mucous membranes.
PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and a flame-resistant lab coat.
Process Safety: The neutralization reaction is exothermic. On a large scale (>10 g), the base addition must be controlled to prevent thermal runaway or solvent boiling.
Base: Sodium Hydroxide (NaOH), 2M aqueous solution (preferred for complete deprotonation) OR Saturated Sodium Bicarbonate (NaHCO₃) (for milder conditions, though pH must be monitored closely).
Solvent: Dichloromethane (DCM) or Diethyl Ether (Et₂O). DCM is preferred for its high solubility of pyridine derivatives.
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).
Wash: Brine (saturated NaCl solution).
Equipment
Separatory funnel.
Rotary evaporator with vacuum control.
pH paper or digital pH meter.
Erlenmeyer flasks.
Experimental Protocol
Phase 1: Dissolution and Neutralization
Rationale: The goal is to shift the equilibrium
completely to the right. Since the pKa of the protonated species is likely < 4, a basic pH (> 9-10) is required to ensure >99% exists as the free base.
Dissolution: Transfer the 5-Fluoro-2-methylpyridine hydrochloride salt into an Erlenmeyer flask. Add distilled water (approx. 5–10 mL per gram of salt) and stir until fully dissolved.
Cooling: Place the flask in an ice-water bath (0 °C). Cooling minimizes the volatilization of the free base once formed and controls the exotherm of neutralization.
Basification:
Slowly add 2M NaOH (or saturated Na₂CO₃) dropwise with stirring.
Checkpoint: Monitor pH. Continue addition until the aqueous phase reaches pH 10–12 .
Observation: The solution may become cloudy or an oil may separate out as the free base (which is less soluble in water than the salt) forms.
Phase 2: Liquid-Liquid Extraction
Rationale: The uncharged free base is lipophilic and will partition into the organic phase, while inorganic byproducts (NaCl) remain in the aqueous phase.
Transfer: Pour the basic aqueous mixture into a separatory funnel.
Extraction:
Add Dichloromethane (DCM) (approx. equal volume to the aqueous phase).
Shake vigorously for 1–2 minutes, venting frequently to release pressure.
Allow layers to separate.[1] Collect the lower organic layer (DCM).
Repeat: Re-extract the aqueous layer 2 more times with fresh DCM.
Note on Efficiency: Multiple extractions with smaller volumes are more efficient than a single large-volume extraction (Distribution Law).
Combine: Combine all organic extracts.
Phase 3: Drying and Isolation
Rationale: Residual water must be removed to prevent hydrolysis or interference in downstream reactions.
Washing (Optional but Recommended): Wash the combined organic phase once with a small volume of brine to remove trapped water and inorganic traces.
Drying: Add anhydrous Na₂SO₄ to the organic phase. Let stand for 10–15 minutes. The drying agent should remain free-flowing.
Filtration: Filter off the solid drying agent into a clean, pre-weighed round-bottom flask. Rinse the filter cake with a small amount of DCM.
Concentration:
Critical Step: Evaporate the solvent using a rotary evaporator.[2]
Settings: Bath temperature ≤ 30 °C . Vacuum: Moderate (do not go below 100 mbar initially).
Warning: 5-Fluoro-2-methylpyridine has a relatively low boiling point (~114 °C). Do not overheat or use high vacuum for prolonged periods , or the product will co-evaporate with the solvent.
Process Visualization (Workflow)
The following diagram illustrates the logical flow and decision points in the free-basing protocol.
Figure 1: Workflow for the isolation of 5-Fluoro-2-methylpyridine free base from its hydrochloride salt.
Troubleshooting & Quality Control
Issue
Possible Cause
Corrective Action
Low Yield
Product lost during evaporation.
Use a milder vacuum and lower bath temperature. Do not pump to dryness if not necessary.
Low Yield
Incomplete extraction.
Ensure pH is > 10. The fluorine atom lowers the pKa, making the pyridine less basic; ensure the aqueous layer is sufficiently alkaline.
Emulsion
Surfactant-like behavior or vigorous shaking.
Add solid NaCl to saturate the aqueous layer; filter through Celite if necessary.
Impurity
Residual water.
Ensure sufficient drying time with Na₂SO₄.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3] (Standard reference for purification of pyridine derivatives).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic principles of acid-base extraction).
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24881557, 5-Fluoro-2-methylpyridine. Retrieved from [Link]
Application Note: High-Fidelity Catalytic Hydrogenation of 5-Fluoro-2-methylpyridine Hydrochloride
Executive Summary The catalytic hydrogenation of 5-Fluoro-2-methylpyridine hydrochloride to 5-fluoro-2-methylpiperidine presents a classic chemoselectivity challenge in organic synthesis: reducing the electron-deficient...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The catalytic hydrogenation of 5-Fluoro-2-methylpyridine hydrochloride to 5-fluoro-2-methylpiperidine presents a classic chemoselectivity challenge in organic synthesis: reducing the electron-deficient pyridine ring without triggering hydrodefluorination (HDF).[1] While the hydrochloride salt mitigates catalyst poisoning by preventing strong nitrogen-metal coordination, the lability of the C-F bond on the transition metal surface remains a critical failure mode.[1]
This guide details a validated, high-fidelity protocol utilizing 5% Rhodium on Carbon (Rh/C) or Pearlman’s Catalyst (Pd(OH)₂/C) under acidic conditions. This system prioritizes the preservation of the C-F bond while achieving high diastereoselectivity for the cis-isomer.[1]
Strategic Analysis: The Chemoselectivity Paradox
Successful hydrogenation requires balancing three competing mechanistic factors:
Ring Activation vs. Poisoning: Pyridines are notorious catalyst poisons due to the lone pair on the nitrogen binding irreversibly to active metal sites.[1] Protonation (using the HCl salt) blocks this interaction but renders the ring electron-deficient, making reduction more difficult.[1]
C-F Bond Stability: The C-F bond is susceptible to oxidative addition by low-valent metals (especially Pd(0)), leading to hydrogenolysis (defluorination).[1]
Stereocontrol: The reduction generates two chiral centers (C2 and C5).[1] Heterogeneous hydrogenation typically follows the Horiuti-Polanyi mechanism , where hydrogen adds from the catalyst surface to the less hindered face of the adsorbed arene, predominantly yielding the cis-isomer.[1]
Mechanistic Pathway & Stereochemistry
The following diagram illustrates the reaction pathway and the divergence between the desired reduction and the unwanted defluorination.
Catalyst & Solvent Selection Matrix
The choice of catalyst is the single most important variable.[1]
Catalyst
Activity
C-F Preservation
Recommendation
Notes
5% Rh/C
High
Excellent
Primary Choice
Rhodium is less prone to oxidative addition into C-F bonds than Palladium.[1] Works well at moderate pressures (5–10 bar).[1]
20% Pd(OH)₂/C
Very High
Moderate
Secondary
Requires strict acidic conditions (MeOH/HCl) to suppress HDF.[1] High cis-selectivity.[1][2]
PtO₂ (Adams)
Moderate
Good
Alternative
Requires higher pressures (50+ bar) and acetic acid solvent. Robust but operationally demanding.[1]
10% Pd/C
High
Poor
Avoid
High risk of defluorination unless specific inhibitors are used.[1]
Solvent Strategy:
Methanol (MeOH): Excellent solubility for hydrochloride salts.[1]
Acetic Acid (AcOH): Often used with PtO₂; promotes catalyst activity but complicates workup.[1]
Water: Can be used with Rh/C but may suffer from solubility issues for organic intermediates.[1]
Reagent: Concentrated HCl (optional catalytic amount if free base is used)
Workflow:
Step-by-Step Procedure:
Preparation: In a glovebox or under a steady stream of Argon, weigh 75 mg of 5% Rh/C into a glass liner. Caution: Dry Rh/C is pyrophoric.[1]
Dissolution: Dissolve 1.47 g (10 mmol) of 5-Fluoro-2-methylpyridine HCl in 30 mL of methanol .
Note: If starting with the free base, add 1.1 equivalents of 1.25 M HCl in MeOH.
Loading: Carefully add the substrate solution to the catalyst liner.[1] Do not add dry catalyst to the solvent; add solvent to the catalyst or add wet catalyst paste to the solution.[1]
Reaction: Seal the autoclave. Purge three times with Nitrogen (5 bar), then three times with Hydrogen (5 bar).
Execution: Pressurize to 10 bar (145 psi) H₂. Heat to 40°C . Stir vigorously (800–1000 rpm) to eliminate mass transfer limitations.
Duration: Run for 12–16 hours.
Filtration: Vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® 545 to remove the catalyst.[1] Rinse the pad with 10 mL MeOH.[1]
Isolation: Concentrate the filtrate under reduced pressure. The product, 5-fluoro-2-methylpiperidine hydrochloride , is typically obtained as a hygroscopic white solid.[1]
Characterization & Quality Control
The reduction creates a mixture of diastereomers, typically favoring the cis-isomer (>80:20 dr).
Expected Analytical Data:
¹H NMR (400 MHz, D₂O):
Look for the disappearance of aromatic signals (7.0–8.5 ppm).[1]
Cis-isomer: Typically displays larger coupling constants between axial protons.[1] The methyl group and fluorine are usually equatorial/axial depending on the specific conformer, but cis is the major kinetic product.[1]
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Incomplete Conversion
Poisoning or H₂ Starvation
1.[1] Increase pressure to 20 bar.2. Ensure vigorous stirring (gas-liquid mixing is critical).3. Check purity of starting material (sulfur traces kill Rh).[1]
Defluorination (>5%)
Catalyst too active or Temp too high
1.[1] Switch from Pd to Rh.2. Lower temperature to 20°C.3. Reduce reaction time.
Low Yield (Mass Balance)
Volatility of Free Base
Ensure the product remains as the HCl salt during concentration. Do not basify before evaporation.[1]
Safety Considerations
Hydrogen Gas: Extremely flammable.[1] Ensure all equipment is grounded and leak-tested.[1]
HF Formation: If defluorination occurs, HF is generated.[1] While the amount is small (mmol scale), it can etch glass over time.[1] The presence of HCl buffers this, but always treat the reaction residue with caution.[1]
Catalyst Handling: Spent catalysts are pyrophoric.[1] Keep wet with water/solvent at all times after filtration.[1]
References
Glorius, F., et al. (2012).[1] "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis.[1] (Context: Validates Pd(OH)2/H+ and Rh systems for fluoropyridines).
Ma, J., et al. (2019).[1] "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process."[3] Nature Communications.[1] (Context: Discusses Rh-catalyzed routes to avoid HDF).
Studer, A., et al. (2015).[1] "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. (Context: High-pressure PtO2 protocols).
Application Note: Strategic Synthesis of Arylpicolinate Agrochemicals Utilizing 5-Fluoro-2-methylpyridine Hydrochloride
Abstract This document provides a detailed guide for the synthesis of advanced agrochemicals, specifically focusing on the arylpicolinate class of synthetic auxin herbicides. We delineate the strategic use of 5-Fluoro-2-...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed guide for the synthesis of advanced agrochemicals, specifically focusing on the arylpicolinate class of synthetic auxin herbicides. We delineate the strategic use of 5-Fluoro-2-methylpyridine hydrochloride, a versatile and economically significant building block, in the construction of complex, high-value active ingredients. The narrative emphasizes the causality behind experimental choices, providing field-proven insights into reaction mechanisms, process optimization, and quality control. Detailed, step-by-step protocols for the conversion of the starting material into a representative 6-aryl-5-fluoropicolinate herbicide analogue are provided, including a key transition metal-catalyzed cross-coupling step. This guide is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors.
Introduction: The Imperative for Fluorinated Pyridines in Modern Agriculture
The global demand for increased crop yields necessitates the development of highly effective and environmentally conscious agrochemicals.[1][2][3] Pyridine derivatives form the backbone of numerous successful herbicides, insecticides, and fungicides due to their unique chemical properties and biological activity.[4][5][6] The incorporation of fluorine into these heterocyclic scaffolds, a common strategy in modern pesticide design, often enhances metabolic stability, binding affinity, and overall efficacy.[7][8][9]
5-Fluoro-2-methylpyridine hydrochloride serves as a critical starting material in this context. Its defined structure, featuring a fluorine atom for enhanced bioactivity and a modifiable methyl group, makes it an ideal precursor for constructing complex picolinate-based agrochemicals.[10][11][12] This note will detail a robust synthetic pathway to create a potent arylpicolinate herbicide analogue, a class known for its post-emergent control of broadleaf weeds at low application rates.[13][14]
Synthetic Strategy: From Simple Precursor to Complex Active Ingredient
The overarching strategy involves a multi-step functionalization of the 5-Fluoro-2-methylpyridine core. The hydrochloride salt is first neutralized to yield the free base. The key transformations then involve the oxidation of the 2-methyl group to a carboxylic acid, creating the picolinate scaffold, followed by strategic halogenation and a palladium-catalyzed Suzuki cross-coupling reaction to install the requisite aryl group. This C-H functionalization and cross-coupling approach is a cornerstone of modern synthetic chemistry for building complex molecules efficiently.[15][16]
Overall Synthetic Workflow
The proposed pathway transforms the simple starting material into a complex biaryl structure characteristic of herbicides like Halauxifen-methyl and Florpyrauxifen-benzyl.[17][18]
Caption: Multi-step synthesis of a 6-Aryl-5-fluoro-picolinate herbicide analogue.
Application Protocols: Step-by-Step Synthesis
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
Protocol 1: Preparation of 5-Fluoro-picolinic Acid (Intermediate C)
This two-step protocol converts the starting material into the core picolinic acid scaffold.
Step 1.1: Free-Basing of 5-Fluoro-2-methylpyridine Hydrochloride (A → B)
Rationale: The initial hydrochloride salt is neutralized to the free base to ensure compatibility with the subsequent oxidation reaction, which is typically performed under basic or neutral conditions.
Dissolve 5-Fluoro-2-methylpyridine hydrochloride (1.0 eq) in deionized water (10 mL per gram of starting material).
Cool the solution to 0-5 °C in an ice bath.
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the pH of the solution is ~8. Effervescence (CO₂ evolution) will be observed.
Extract the aqueous layer with dichloromethane (DCM, 3 x 15 mL per gram of starting material).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-Fluoro-2-methylpyridine as a colorless to pale yellow liquid.
Self-Validation: The product can be verified by GC-MS. Expect a high yield (>95%).
Step 1.2: Oxidation of 2-Methyl Group (B → C)
Rationale: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting the alkyl side chain of the pyridine ring into a carboxylic acid. The reaction is performed in water under reflux.
To a round-bottom flask equipped with a reflux condenser, add 5-Fluoro-2-methylpyridine (1.0 eq) and water (20 mL per gram).
Heat the mixture to 80-90 °C.
In a separate beaker, dissolve potassium permanganate (KMnO₄, 3.0 eq) in water (30 mL per gram of KMnO₄).
Add the KMnO₄ solution portion-wise to the refluxing pyridine solution over 2-3 hours. The purple color will disappear as the reaction proceeds, and a brown precipitate of manganese dioxide (MnO₂) will form.
After the addition is complete, continue heating for an additional 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with hot water.
Cool the combined filtrate in an ice bath and carefully acidify to pH 3-4 with concentrated HCl.
A white precipitate of 5-Fluoro-picolinic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Self-Validation: The product can be characterized by ¹H NMR and melting point analysis.
Protocol 2: Synthesis of the 6-Aryl-5-fluoro-picolinate Ester (Final Product)
This three-step protocol constitutes the core of the synthesis, involving the construction of the key biaryl linkage.
Step 2.1: Directed Bromination (C → D)
Rationale: To prepare the substrate for cross-coupling, a halogen must be installed at the 6-position. Directed ortho-metalation using a strong base like Lithium Diisopropylamide (LDA) followed by quenching with an electrophilic bromine source is an effective strategy for regioselective halogenation.
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 5-Fluoro-picolinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL per gram).
Cool the solution to -78 °C (dry ice/acetone bath).
Slowly add LDA (2.2 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
In a separate flask, dissolve carbon tetrabromide (CBr₄, 1.5 eq) in anhydrous THF. Add this solution to the reaction mixture dropwise.
Allow the reaction to slowly warm to room temperature and stir overnight.
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 6-Bromo-5-fluoro-picolinic acid.
Step 2.2: Suzuki Cross-Coupling (D + E → F)
Rationale: The Suzuki reaction is a powerful and versatile palladium-catalyzed cross-coupling method for forming C-C bonds.[19] It couples the C-Br bond of our picolinic acid derivative with an organoboron compound (arylboronic acid), creating the essential biaryl structure of the target herbicide class.[17][20]
To a flask, add 6-Bromo-5-fluoro-picolinic acid (1.0 eq), the desired arylboronic acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid, 1.2 eq), and a suitable solvent mixture such as 1,4-dioxane and water (4:1 v/v).
Add a base, such as potassium carbonate (K₂CO₃, 3.0 eq).
Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq) or Pd(dppf)Cl₂ (0.03 eq).
Heat the reaction mixture to 80-100 °C and monitor by LC-MS. The reaction is typically complete within 4-12 hours.
Cool to room temperature, dilute with water, and acidify with 1M HCl to pH ~3.
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude 6-Aryl-5-fluoro-picolinic acid can be purified by crystallization or chromatography.
Catalytic Cycle Visualization
Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.
Step 2.3: Esterification (F → G)
Rationale: The final active ingredient is often an ester, which can improve formulation and uptake in plants.[21] Conversion of the carboxylic acid to an ester is a standard transformation, achieved here via an acid chloride intermediate.
Suspend the 6-Aryl-5-fluoro-picolinic acid (1.0 eq) in DCM.
Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).
Slowly add thionyl chloride (SOCl₂, 1.5 eq) at 0 °C.
Allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
Cool the mixture and remove the solvent and excess SOCl₂ under reduced pressure.
Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C.
Add the desired alcohol (e.g., benzyl alcohol or methanol, 1.2 eq) followed by a non-nucleophilic base like triethylamine (1.5 eq).
Stir at room temperature overnight.
Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the final picolinate ester.
Data Summary and Quality Control
The success of the synthesis should be monitored at each stage. The following table provides expected outcomes and suggested analytical techniques.
Step #
Reaction
Key Reagents
Temp. (°C)
Time (h)
Expected Yield
QC Method
1.1
Free-Basing
NaHCO₃
0-5
0.5
>95%
GC-MS
1.2
Oxidation
KMnO₄
90-100
6-8
60-75%
¹H NMR, LC-MS, MP
2.1
Bromination
LDA, CBr₄
-78 to RT
12
50-65%
LC-MS, ¹H NMR
2.2
Suzuki Coupling
Pd Catalyst, Base
80-100
4-12
70-85%
LC-MS
2.3
Esterification
SOCl₂, R-OH
0 to 40
12-16
80-90%
¹H NMR, ¹³C NMR, HRMS
References
Enhancing Crop Protection: The Agrochemical Applications of Pyridine Intermedi
United States Pyridine and Pyridine Derivatives Markets, 2019-2023 & 2024-2029. (2025). GlobeNewswire.
Pyridine And Pyridine Derivatives Market Size, Share, 2034. (2026). Fortune Business Insights.
Pyridine & Pyridine Derivatives Market | Industry Report, 2030. (2024). Grand View Research.
Halauxifen-methyl (Ref: DE-729).AERU.
Synthetic route to the herbicide Halauxifen-methyl. (2024). ChemicalBook.
China 2-Fluoro-5-methylpyridine Suppliers.agrochemx.com.
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
Chlorinated and Fluorinated Derivatives of Methylpyridine. (2022). Huimeng Bio-tech.
Halauxifen-methyl.Minnesota Department of Agriculture.
Florpyrauxifen-benzyl (Ref: XDE-848 BE).AERU.
2-Fluoro-3-iodo-5-methylpyridine.Chem-Impex.
florpyrauxifen-benzyl d
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). Journal of Pesticide Science.
Development of novel pyridine-based agrochemicals: A review. (2024).
Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold.Google Search.
Catalytic C–H Functionalization Methods: Research Guide & Key Papers.PapersFlow.
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry.
C–H Functionalization – The Sanford Group.University of Michigan.
Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. (2015).
reaction conditions for oxidation of 5-Fluoro-2-methylpyridine hydrochloride
An Application Guide for the Synthesis of 5-Fluoro-2-pyridinecarboxylic Acid via Oxidation of 5-Fluoro-2-methylpyridine Hydrochloride Authored by: A Senior Application Scientist Abstract This document provides a detailed...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Synthesis of 5-Fluoro-2-pyridinecarboxylic Acid via Oxidation of 5-Fluoro-2-methylpyridine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the oxidation of 5-Fluoro-2-methylpyridine hydrochloride to 5-Fluoro-2-pyridinecarboxylic acid. 5-Fluoro-2-pyridinecarboxylic acid is a valuable building block in medicinal chemistry, and its efficient synthesis is of significant interest.[1][2] This guide emphasizes the chemical principles, safety considerations, and a robust experimental protocol using potassium permanganate, a powerful and accessible oxidizing agent. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the transformation.
Introduction and Scientific Background
The selective oxidation of a methyl group on a heterocyclic ring is a fundamental transformation in organic synthesis. The target product, 5-Fluoro-2-pyridinecarboxylic acid (also known as 5-Fluoropicolinic acid), serves as a crucial intermediate for creating more complex molecules, including esters and amides, for pharmaceutical development.[3][4]
The starting material, 5-Fluoro-2-methylpyridine, features a methyl group at the C-2 position, which is activated for oxidation. The pyridine ring's electronegative nitrogen atom influences the reactivity of its substituents.[5] While various oxidizing agents can accomplish this transformation, potassium permanganate (KMnO₄) is frequently employed due to its high reactivity and cost-effectiveness.[6] The reaction proceeds by converting the methyl group into a carboxylic acid, typically involving the formation of manganese dioxide (MnO₂) as a byproduct.[7]
This guide will focus on the permanganate-mediated oxidation, detailing the reaction under conditions optimized for yield and purity while addressing the challenges posed by the substrate's hydrochloride salt form and the electron-withdrawing fluorine substituent.
Mechanistic Insights: The 'Why' Behind the Protocol
Understanding the reaction mechanism is critical for troubleshooting and optimization. The oxidation of alkylarenes (including alkylpyridines) by potassium permanganate is a complex process highly dependent on pH.[7][8]
Initial Step - Hydrogen Abstraction: The reaction is widely believed to be initiated by the abstraction of a hydrogen atom from the methyl group by the permanganate ion (MnO₄⁻).[7] This is often the rate-determining step. The C-H bonds of the methyl group are susceptible to this attack, which is facilitated by the stability of the resulting radical intermediate.
Role of pH:
Alkaline/Neutral Conditions: In neutral or alkaline solutions, Mn(VII) in permanganate is typically reduced to Mn(IV) in the form of manganese dioxide (MnO₂), a brown precipitate.[8] These conditions are generally preferred for oxidizing alkyl side chains on pyridine rings as they minimize the risk of ring degradation.[9]
Acidic Conditions: Under strongly acidic conditions, permanganate is a much more aggressive oxidant, and the manganese is reduced to the soluble Mn²⁺ ion.[8][10] However, these harsh conditions can lead to over-oxidation and cleavage of the pyridine ring itself.[9] Given that the starting material is a hydrochloride salt, careful pH control is paramount. The protocol below involves a staged approach, starting with the acidic salt and gradually adding the oxidant in an aqueous solution, which helps to temper the reactivity.
The electron-withdrawing fluorine atom at the 5-position makes the pyridine ring less susceptible to oxidative degradation, which is an advantage in this specific synthesis.
Caption: Generalized mechanism of KMnO₄ oxidation.
Safety First: Handling Potassium Permanganate
Potassium permanganate is a strong oxidizing agent and requires careful handling to prevent accidents.[11]
Fire and Explosion Hazard: KMnO₄ may intensify fire and can react explosively with combustible materials and reducing agents.[11] Keep away from organic solvents, clothing, and other flammable materials.
Health Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[11][12] Inhalation of dust or fumes can irritate the respiratory tract.[13]
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14] All manipulations should be performed inside a certified chemical fume hood.[14]
Spill Management: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container.[14] Do not use combustible materials like paper towels for cleanup.
Waste Disposal: All KMnO₄ waste and MnO₂ byproduct must be collected and disposed of according to institutional and local regulations for hazardous waste.[14]
Detailed Experimental Protocol
This protocol is designed for the oxidation of 5-Fluoro-2-methylpyridine hydrochloride to 5-Fluoro-2-pyridinecarboxylic acid on a laboratory scale.
Materials and Equipment
Reagents
Equipment
5-Fluoro-2-methylpyridine hydrochloride
Round-bottom flasks (appropriate sizes)
Potassium permanganate (KMnO₄)
Magnetic stirrer and stir bar
Deionized Water
Heating mantle with temperature control
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
Thermometer
Hydrochloric acid (HCl), concentrated and 1M
Buchner funnel and filter flask
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
pH paper or pH meter
Celite® or other filter aid (optional)
Beakers, Erlenmeyer flasks, Graduated cylinders
Step-by-Step Procedure
Caption: Step-by-step experimental workflow.
Reaction Setup:
In a round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-Fluoro-2-methylpyridine hydrochloride (1.0 eq).
Add deionized water (approx. 10-15 mL per gram of starting material).
Begin stirring and heat the mixture to 80-90 °C using a heating mantle to ensure complete dissolution.
Preparation and Addition of Oxidant:
In a separate beaker, dissolve potassium permanganate (approx. 2.0-2.5 eq) in deionized water (approx. 20-25 mL per gram of KMnO₄). It may be necessary to warm the solution gently to fully dissolve the KMnO₄.
Once the starting material is dissolved and at temperature, begin adding the warm KMnO₄ solution to the reaction flask slowly, in portions, over 1-2 hours.
Rationale: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent a dangerous temperature spike, which could lead to over-oxidation and reduced yield.[9]
Reaction Monitoring:
After the addition is complete, maintain the reaction temperature at 90-95 °C.
The reaction progress can be monitored by the disappearance of the characteristic purple color of the permanganate ion as it is converted to a brown slurry of manganese dioxide (MnO₂).
Continue heating and stirring for an additional 1-3 hours after the final portion of KMnO₄ has been added, or until the purple color is no longer visible.
Work-up and Product Isolation:
Quenching: Cool the reaction mixture to room temperature using an ice bath. Cautiously add a saturated aqueous solution of sodium bisulfite or sodium sulfite portion-wise until the mixture becomes colorless (or off-white) and all the brown MnO₂ has been reduced to soluble manganese salts. This step ensures any residual permanganate is destroyed.
Filtration (if necessary): If a significant amount of MnO₂ remains or if the solution is not clear, filter the cold mixture through a pad of Celite® to remove any solids. Wash the filter cake with a small amount of cold water.
Acidification and Precipitation: Transfer the clear filtrate to a clean beaker and cool it in an ice bath. Slowly add concentrated HCl to adjust the pH to approximately 3-4. The target product, 5-Fluoro-2-pyridinecarboxylic acid, is zwitterionic and has minimal solubility at its isoelectric point.
Collection: A white precipitate should form. Allow the slurry to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove inorganic salts. Dry the product under vacuum to a constant weight.
Troubleshooting and Optimization
Problem
Possible Cause
Suggested Solution
Low or No Yield
Incomplete reaction; insufficient oxidant or time.
Monitor reaction for disappearance of purple color. If starting material remains (TLC/LCMS), add more KMnO₄ solution and extend reaction time.
Product lost in the filtrate.
Ensure pH is accurately adjusted to the isoelectric point (~3-4) for maximum precipitation. Thoroughly chill the solution before filtration.
Dark/Contaminated Product
Residual MnO₂ present.
Ensure quenching step is complete. Filter the solution through Celite® before acidification. Wash the final product thoroughly with water.
Reaction Stalls
Temperature is too low.
Ensure the reaction mixture is maintained at the recommended temperature (90-95 °C).
Violent/Uncontrolled Reaction
Oxidant added too quickly.
Add the KMnO₄ solution slowly and in small portions, especially at the beginning. Monitor the internal temperature closely.
Conclusion
The oxidation of 5-Fluoro-2-methylpyridine hydrochloride using potassium permanganate is an effective method for producing high-purity 5-Fluoro-2-pyridinecarboxylic acid. Success hinges on careful control of reaction parameters, particularly the rate of oxidant addition and temperature, as well as meticulous pH adjustment during product isolation. By adhering to the safety protocols and procedural details outlined in this guide, researchers can reliably perform this valuable synthetic transformation.
References
BAD Patient Hub. (2025, April 15). Potassium permanganate solution soaks. [Link]
Oxford Health. (2022, September 15). Protocol for the Safe Administration, Disposal, and Risk Assessment of Potassium Permanganate. [Link]
Carl ROTH. Safety Data Sheet: Potassium permanganate. [Link]
Chemical Suppliers. SAFETY DATA SHEET POTASSIUM PERMANGANATE 0.1M (0.5N). [Link]
Washington State University. Standard Operating Procedure: Potassium Permanganate. [Link]
Google Patents.
University of Birmingham. (2021, April 26). Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. [Link]
Organic Chemistry Portal. A Simple, Modular Synthesis of Substituted Pyridines. [Link]
Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines. [Link]
University of Birmingham Research Portal. (2021, June 26). Supercritical water oxidation of 3-methylpyridine with propylene glycol. [Link]
ResearchGate. Oxidation of 3-methylpyridine to KN with oxygen or air. [Link]
ResearchGate. (2025, August 10). Permanganate Oxidation mechanisms of Alkylarenes. [Link]
PMC. (2024, August 13). Effect of Substituted Pyridine Co-Ligands and (Diacetoxyiodo)benzene Oxidants on the Fe(III)-OIPh-Mediated Triphenylmethane Hydroxylation Reaction. [Link]
IOSR Journal. Permanganate Oxidation mechanisms of Alkylarenes. [Link]
Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
Chemguide. (2016, March 15). alkenes and potassium manganate(VII) (permanganate). [Link]
ResearchGate. Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. [Link]
Royal Society of Chemistry. (2015, October 2). Base-free Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over Pt/C-O-Mg Catalyst. [Link]
RSC Publishing. Continuous flow metal-free oxidation of picolines using air. [Link]
ResearchGate. (2017, August 1). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. [Link]
Application Note: Scalable Synthesis of 5-Fluoro-2-methylpyridine Hydrochloride
Abstract & Strategic Overview 5-Fluoro-2-methylpyridine is a critical heterocyclic building block in medicinal chemistry, particularly for modulating metabolic stability and lipophilicity in kinase inhibitors and neurolo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
5-Fluoro-2-methylpyridine is a critical heterocyclic building block in medicinal chemistry, particularly for modulating metabolic stability and lipophilicity in kinase inhibitors and neurological drugs.[1] While simple in structure, the introduction of fluorine at the 5-position (meta to the nitrogen) presents specific synthetic challenges. Unlike the 2- or 4-positions, the 5-position is not activated for Nucleophilic Aromatic Substitution (
), rendering standard Halogen Exchange (Halex) routes difficult without expensive transition metal catalysts (e.g., Buchwald-Hartwig fluorination).
This guide details a scalable, cost-effective protocol based on the Balz-Schiemann reaction . This route utilizes the commercially available precursor 5-amino-2-methylpyridine.[1] To address the safety concerns inherent in scaling diazonium chemistry, this protocol employs a solvent-mediated thermal decomposition strategy rather than the traditional (and hazardous) dry-salt decomposition.[1] This ensures better heat management and process safety for gram-to-multigram scale preparations.[1]
CRITICAL WARNING: This protocol involves the formation of diazonium salts.
Explosion Hazard: Dry aromatic diazonium tetrafluoroborates are shock- and heat-sensitive explosives.[1] NEVER dry the salt completely on a large scale. Always keep it damp or suspended in solvent.[1]
Do not heat dry salt. Ensure sufficient solvent (toluene) volume to act as a heat buffer.
Product Impurity
Phenol formation (reaction with water).
Ensure the filter cake is washed with solvent to remove bulk water before heating in toluene.
No Precipitation of Salt
HBF concentration too low.
Use 48-50% HBF.[1] Add a small amount of NaBF to salt out the intermediate if necessary.
References
Zhou, Z., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments. Retrieved from [Link]
Matsumoto, K. (2010). Detailed experimental procedure for the synthesis of 4-fluoropyridine (Analogous Protocol). Senshu University.[1][5] Retrieved from [Link][8]
Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.[1] (General reference for solvent selection in Schiemann reactions).
Application Notes and Protocols for Handling Hygroscopic 5-Fluoro-2-methylpyridine Hydrochloride in the Laboratory
Introduction 5-Fluoro-2-methylpyridine hydrochloride is a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research. As a hydrochloride salt, it exhibits enhanced solubility in a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
5-Fluoro-2-methylpyridine hydrochloride is a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research. As a hydrochloride salt, it exhibits enhanced solubility in aqueous media, a desirable characteristic for many synthetic and biological applications. However, this salt form also confers a significant degree of hygroscopicity, meaning it readily absorbs moisture from the atmosphere.[1][2][3] The ingress of water can lead to chemical degradation, alter the physical properties of the solid, and compromise the accuracy and reproducibility of experimental results.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage, handling, and use of 5-Fluoro-2-methylpyridine hydrochloride. The protocols outlined herein are designed to mitigate the risks associated with its hygroscopic nature and ensure the integrity of the compound for downstream applications.
Compound Properties and Hazards
Physical and Chemical Properties (Inferred):
Property
Value/Description
Rationale/Source
Appearance
White to off-white crystalline solid.
Typical appearance of pyridine hydrochloride salts.[2][3]
A known characteristic of hydrochloride salts of organic bases.[1][2][3]
Solubility
Highly soluble in water and polar organic solvents (e.g., ethanol, methanol).
The hydrochloride salt form enhances solubility in polar media.[2]
Stability
Stable under dry, inert conditions. Moisture can lead to degradation.
General stability of hydrochloride salts in the absence of water.
Hazard Profile (Inferred):
Based on the SDS for similar compounds, 5-Fluoro-2-methylpyridine hydrochloride should be handled with care, assuming the following potential hazards:
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]
Skin Corrosion/Irritation: May cause skin irritation.[4]
Serious Eye Damage/Irritation: May cause serious eye irritation.[4]
Respiratory Irritation: May cause respiratory irritation.[4]
Personal Protective Equipment (PPE):
A comprehensive risk assessment should be conducted before handling this compound. The following minimum PPE is recommended:
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Nitrile or other chemically resistant gloves.
Skin and Body Protection: A lab coat should be worn at all times. For larger quantities, consider additional protective clothing.
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
Storage and Environmental Control
Proper storage is the first line of defense against moisture contamination.
Primary Container: The compound should be stored in its original, tightly sealed container. The use of containers with high-integrity seals, such as those with PTFE-lined caps, is crucial.
Secondary Containment: For long-term storage, it is best practice to place the primary container inside a secondary container, such as a desiccator cabinet or a sealed bag with a desiccant pouch.
Inert Atmosphere: For highly sensitive applications, storing the compound under an inert atmosphere (e.g., nitrogen or argon) within a glove box is the gold standard.
Temperature: Store in a cool, dry place away from direct sunlight and heat sources.
Relative Humidity (RH): The storage environment should have a low relative humidity, ideally below 40% RH, to minimize moisture uptake.[1]
Experimental Protocols
The choice of handling procedure depends on the sensitivity of the subsequent application to moisture. Two primary workflows are presented: handling in an inert atmosphere glove box and handling on the open bench with precautions.
Protocol 1: Handling in an Inert Atmosphere Glove Box (Recommended)
This protocol is the most rigorous and ensures the highest level of protection against atmospheric moisture.
Workflow Diagram: Glove Box Handling
Caption: Workflow for handling 5-Fluoro-2-methylpyridine hydrochloride in a glove box.
Step-by-Step Methodology:
Preparation: Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) are placed inside the glove box and are free of moisture. Glassware should be oven-dried and cooled under vacuum before being transferred into the glove box.
Transfer: Introduce the sealed container of 5-Fluoro-2-methylpyridine hydrochloride into the glove box antechamber. Purge the antechamber according to the glove box's standard operating procedure.
Equilibration: Once inside the main chamber, allow the container to equilibrate to the glove box atmosphere for at least 30 minutes before opening.
Weighing: Carefully open the container. Using a clean, dry spatula, weigh the desired amount of the compound into a tared, dry container (e.g., a weigh boat or directly into the reaction vessel).
Dispensing: Promptly transfer the weighed solid into the reaction vessel.
Sealing: Immediately and securely seal the primary container of the stock compound. Seal the reaction vessel with a septum or other appropriate closure.
Removal: The sealed reaction vessel can now be safely removed from the glove box for the subsequent steps of the experiment.
Protocol 2: Handling on the Open Bench (with Precautions)
This protocol is suitable for less moisture-sensitive applications but requires efficiency and careful execution.
Workflow Diagram: Open Bench Handling
Caption: Workflow for handling 5-Fluoro-2-methylpyridine hydrochloride on the open bench.
Step-by-Step Methodology:
Preparation:
All glassware must be oven-dried (e.g., at 120 °C for at least 4 hours) and cooled in a desiccator or under a stream of dry inert gas (nitrogen or argon) immediately before use.
Have a source of dry inert gas ready to purge the reaction vessel.
Weighing and Transfer:
Allow the container of 5-Fluoro-2-methylpyridine hydrochloride to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Work quickly and efficiently. Open the container, remove the desired amount of solid, and immediately reseal the stock container.
Transfer the weighed solid to the reaction vessel as swiftly as possible.
Inerting the Reaction Vessel:
Immediately after adding the solid, seal the reaction vessel (e.g., with a rubber septum).
Insert a needle connected to the inert gas line and another needle to act as a vent.
Gently purge the headspace of the reaction vessel with the inert gas for several minutes to displace any moist air that entered during the transfer.
Dissolution:
Add the anhydrous solvent to the reaction vessel via a dry syringe or cannula.
Maintain a positive pressure of inert gas during the solvent addition and throughout the subsequent reaction.
Conclusion
The successful use of 5-Fluoro-2-methylpyridine hydrochloride in a research and development setting is critically dependent on the implementation of proper handling and storage techniques. Its hygroscopic nature necessitates a proactive approach to moisture exclusion. For applications requiring stringent anhydrous conditions, the use of an inert atmosphere glove box is strongly recommended. When a glove box is not available, the open-bench protocol, executed with diligence and speed, can provide a viable alternative. By adhering to these guidelines, researchers can ensure the integrity of their starting material, leading to more reliable and reproducible experimental outcomes.
References
Wikipedia. (n.d.). Pyridinium chloride. Retrieved February 17, 2026, from [Link]
HepatoChem, Inc. (2016, September 14). How do you handle hygroscopic salts? Retrieved February 17, 2026, from [Link]
solvent selection for reactions involving pyridine hydrochloride salts
Topic: Solvent Selection and Handling Protocols for Pyridine Hydrochloride (Py·HCl) Systems Content Type: Application Note & Technical Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solvent Selection and Handling Protocols for Pyridine Hydrochloride (Py·HCl) Systems
Content Type: Application Note & Technical Guide
Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers.[1]
From High-Temperature Melts to Purification Protocols[1]
Abstract & Core Rationale
Pyridine hydrochloride (Py[1][2][3][4][5][6][7]·HCl) presents a unique dual challenge in organic synthesis: it serves as a potent reagent for ether cleavage and a common, often troublesome, byproduct in acylation reactions.[1] Its physicochemical profile—high melting point (~144°C), extreme hygroscopicity, and specific solubility windows—dictates that solvent selection is rarely about simple dissolution.[1] It is about controlling the lattice energy vs. solvation energy balance.[1]
This guide provides a decision framework for selecting solvent systems based on the operational goal: Reaction Promotion (e.g., dealkylation melts), Catalysis (homogenous solutions), or Purification (precipitation/removal).
Physicochemical Profile & Solubility Matrix
Understanding the solubility profile of Py·HCl is critical for designing workups.[1] Py·HCl is an ionic liquid precursor; it dissolves readily in high-dielectric protic solvents but crystallizes rapidly from non-polar aprotic media.[1]
Table 1: Solubility Profile of Pyridine Hydrochloride
Critical Insight: Py·HCl is extremely hygroscopic.[1][9] In "wet" solvents, it forms a hydrate that lowers the melting point and deactivates the chloride anion in nucleophilic substitutions due to hydrogen bonding shells.
Application-Specific Solvent Strategies
Scenario A: Ether Cleavage (Dealkylation)
The "No-Solvent" Solvent System.
For the cleavage of methyl aryl ethers, Py·HCl acts as both the proton source and the nucleophile.[1] The reaction requires temperatures (180–220°C) well above the salt's melting point.[1]
Mechanism: Pyridinium protonates the ether oxygen.[1] The naked chloride ion (unencumbered by solvation shells found in water/alcohol) attacks the methyl group via SN2.[1]
Solvent Choice:None (Neat Melt). Adding solvents like water or ethanol kills reactivity by solvating the chloride ion.[1] If the substrate is insoluble in the melt, a high-boiling co-solvent like Quinoline or NMP (N-Methyl-2-pyrrolidone) may be used, but rate retardation is expected.[1]
Scenario B: Purification & Recrystallization
The Solvent/Anti-Solvent Pair.
To purify Py[1][6][8]·HCl or isolate it as a salt, a binary system is required.[1]
Primary System:Chloroform/Ethyl Acetate or Ethanol/Diethyl Ether .[1]
Logic: Dissolve in the minimum amount of hot polar solvent (EtOH or CHCl3), then reduce solubility by adding the non-polar anti-solvent (Ether or EtOAc) until turbidity is observed.
Scenario C: Removal (Workup)
The Aqueous Partition.
When Py[1][2][6]·HCl is a byproduct (e.g., from reaction of pyridine with acid chlorides), it must be removed.[1]
System:DCM / Water .
Protocol: Py·HCl partitions overwhelmingly into the aqueous phase.[1] However, if the product is water-sensitive, the reaction mixture can be diluted with Toluene or Ether , causing Py·HCl to precipitate as a sticky solid or oil, which can be filtered off (though filtration is often difficult due to hygroscopicity).[1]
Visualizing the Decision Process
Figure 1: Decision tree for selecting solvent systems based on whether Py[1]·HCl is the reagent or a contaminant.
Detailed Experimental Protocols
Protocol 1: Ether Cleavage in Py·HCl Melt
Objective: Demethylation of 4-methoxybenzoic acid to 4-hydroxybenzoic acid.
Preparation: In a round-bottom flask equipped with a drying tube (calcium chloride), mix the substrate (1.0 equiv) and Pyridine Hydrochloride (5.0–10.0 equiv).
Note: Excess Py[1][10]·HCl acts as the solvent.[1]
Reaction: Heat the flask to 180–200°C . The solid mixture will melt into a homogenous liquid.[1]
Observation: Evolution of gas (methyl chloride) indicates reaction progress.[1][10]
Duration: Maintain temperature for 1–3 hours. Monitor via TLC (taking a micro-aliquot and dissolving in water/ethyl acetate).[1]
Quench: Cool the mixture to ~100°C (before it solidifies completely). Slowly add Water (10 mL per g of Py·HCl). The melt will dissolve rapidly.[1]
Isolation: Extract the aqueous solution with Ethyl Acetate (3x). The Py·HCl remains in the aqueous phase; the phenolic product moves to the organic phase.[1]
Protocol 2: Recrystallization of Pyridine Hydrochloride
Objective: Purify commercial Py·HCl that has become wet/yellow.[1]
Dissolution: Place crude Py·HCl (e.g., 10 g) in an Erlenmeyer flask. Add hot Chloroform or Absolute Ethanol dropwise with stirring until just dissolved (approx 15-20 mL).
Precipitation: Remove from heat. Slowly add Diethyl Ether (anti-solvent) until a faint, persistent cloudiness appears.[1]
Crystallization: Add one drop of the good solvent (EtOH/CHCl3) to clear the cloudiness.[1] Cap the flask tightly (exclude moisture) and let it cool to room temperature, then place in a fridge (4°C).
Filtration: Filter the white needles rapidly under a blanket of dry nitrogen or argon.[1] Wash with cold ether.[1]
Use a heat gun to melt the sublimate back into the flask.[1]
References
PubChem. (n.d.).[1] Pyridine Hydrochloride Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
Lamba, M., & Makrandi, J. K. (2008).[1] Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Journal of Chemical Research. Retrieved from [Link][1]
Technical Support Center: Recrystallization of 5-Fluoro-2-methylpyridine Hydrochloride
Welcome to the technical support center for the purification of 5-Fluoro-2-methylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve h...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 5-Fluoro-2-methylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. As a polar, organic salt, its crystallization behavior can be nuanced. This document provides not just protocols, but the underlying chemical principles and troubleshooting logic to empower you to tackle purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What makes choosing a recrystallization solvent for 5-Fluoro-2-methylpyridine hydrochloride challenging?
A1: 5-Fluoro-2-methylpyridine hydrochloride presents a classic challenge in crystallization due to its dual nature. The molecule contains a somewhat non-polar aromatic pyridine ring, but the presence of the fluorine atom and, more importantly, the hydrochloride salt group, makes it highly polar and capable of strong hydrogen bonding. This means it will likely be too soluble in highly polar solvents like water or methanol at room temperature, and virtually insoluble in non-polar solvents like hexanes. The key is to find a solvent or solvent system where its solubility is low in the cold but high when heated.[1][2] Pyridine derivatives themselves can be difficult to crystallize compared to their non-heteroaromatic counterparts, and their salts are often hygroscopic, adding another layer of complexity.[3][4]
Q2: I can't find a specific recrystallization solvent for this exact compound in the literature. Where do I start?
A2: It is common for specific recrystallization protocols to be unpublished for non-commodity reagents. The recommended approach is to perform a systematic solvent screen based on chemical principles. Start with the understanding that you are crystallizing a polar salt. The ideal solvent will be moderately polar.
A logical starting point is to test single solvents first. Based on experience with similar hydrochloride salts, alcohols like isopropanol or ethanol are excellent candidates.[5] They are polar enough to dissolve the salt when hot but often allow for precipitation upon cooling.
Q3: Which single solvents should I test first for my initial screening?
A3: A good screening panel should cover a range of polarities. For a gram-scale purification, you would typically test with a very small amount of your crude material (10-20 mg) for each solvent.
Recommended Single Solvents for Initial Screening:
Solvent
Rationale & Expected Behavior
Boiling Point (°C)
Isopropanol (IPA)
Often the "Goldilocks" solvent for HCl salts. Less polar than ethanol/methanol, often providing a good solubility differential.
82.6
Ethanol (EtOH)
A highly versatile and common recrystallization solvent.[3] May show high solubility even when cold, but worth testing.
78.3
Acetonitrile (MeCN)
A polar aprotic solvent that can be effective for salts.[6] Good for compounds that are excessively soluble in alcohols.
81.6
Ethyl Acetate (EtOAc)
Moderately polar. The salt may have low solubility even when hot, but it's a crucial test for selecting an antisolvent.
77.1
Acetone
A common polar aprotic solvent. Often used in solvent mixtures.[3]
56
| Water | As a hydrochloride salt, it will likely be highly soluble in water, but it's a necessary test.[3][7] It might be useful in a mixed system. | 100 |
The goal of this initial screen is to identify a solvent that dissolves your compound when boiling but yields crystals upon cooling. If no single solvent is ideal, this screen will provide the critical information needed to design a mixed-solvent system.
Troubleshooting Guide & Advanced Protocols
Q4: None of the single solvents worked perfectly. The compound is either too soluble or not soluble enough. What is the next step?
A4: This is a very common outcome. The solution is to use a mixed-solvent system, also known as a solvent/antisolvent recrystallization.[1][8] This technique is powerful and often provides the best results for polar salts.
The Principle: You dissolve your compound in a minimum amount of a hot "good" solvent (one in which it is soluble). Then, you slowly add a "poor" or "anti-solvent" (one in which it is insoluble) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[8]
Protocol 1: Systematic Development of a Mixed-Solvent System
Select the Pair: Based on your single-solvent screen, choose a "good" solvent and a "poor" solvent. The two solvents must be miscible with each other.[6]
Good Candidates for "Good" Solvents: Isopropanol, Ethanol, Methanol.
Good Candidates for "Antisolvents": Ethyl Acetate, Diethyl Ether, Methyl t-Butyl Ether (MTBE), Toluene, Heptane/Hexane.
Determine the Ideal Pair: A highly recommended starting pair for pyridine hydrochloride salts is an alcohol/ether or alcohol/ester system. For example, Isopropanol/MTBE or Ethanol/Ethyl Acetate .
Experimental Workflow:
Place your crude 5-Fluoro-2-methylpyridine hydrochloride in an Erlenmeyer flask with a stir bar.
Heat the flask and add the "good" solvent (e.g., Isopropanol) in small portions until the solid is fully dissolved at a near-boiling temperature. Use the absolute minimum amount of solvent.[2]
While hot, add the "antisolvent" (e.g., Ethyl Acetate) drop-by-drop until you observe persistent cloudiness (turbidity).
Add 1-2 drops of the "good" solvent back into the mixture until the solution becomes clear again.
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
Once at room temperature, you can place the flask in an ice bath to maximize crystal recovery.
Collect the crystals via vacuum filtration, wash with a small amount of ice-cold antisolvent, and dry under vacuum.
Caption: Workflow for Mixed-Solvent Recrystallization.
Q5: My compound "oiled out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is common when the solution is cooled too quickly or when the compound is significantly impure, leading to melting point depression.[9][10]
Troubleshooting Steps for Oiling Out:
Re-heat and Dilute: Heat the mixture to redissolve the oil. Add a small amount more of the "good" solvent (10-20% more volume) to lower the saturation point.[10]
Slow Cooling: This is critical. Allow the flask to cool as slowly as possible. You can do this by leaving the heated flask on a hot plate that is turned off, or by placing it inside a larger beaker containing hot water (a makeshift water bath).
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[9]
Seed Crystals: If you have a small amount of pure material from a previous batch, add a single tiny crystal ("seed crystal") to the cooled solution to initiate crystallization.[9]
Caption: Decision tree for troubleshooting "oiling out".
Q6: I have very low recovery after recrystallization. How can I improve my yield?
A6: Low recovery is a common issue and can often be traced back to a few key experimental parameters.[2][10]
Using Too Much Solvent: This is the most frequent cause.[9] The compound has some solubility even in the cold solvent, and using an excessive amount will keep a significant portion of your product in the mother liquor. Always use the minimum amount of hot solvent required for dissolution.
Premature Crystallization: If crystals form while you are still adding solvent or during a hot filtration step (if performed), you will lose yield. Ensure the solution stays at or near its boiling point during dissolution.
Incomplete Precipitation: Ensure the solution is cooled sufficiently. An ice-water bath (0 °C) is standard. Cooling to lower temperatures (e.g., -20 °C) can sometimes improve yield, but also risks precipitating impurities.
Washing with Too Much Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent. Using room temperature solvent will redissolve some of your product.[2]
Technical Support Guide: Moisture Removal and Handling of 5-Fluoro-2-methylpyridine Hydrochloride
Welcome to the technical support center for handling sensitive chemical reagents. This guide provides in-depth troubleshooting advice and validated protocols for removing moisture from 5-Fluoro-2-methylpyridine hydrochlo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for handling sensitive chemical reagents. This guide provides in-depth troubleshooting advice and validated protocols for removing moisture from 5-Fluoro-2-methylpyridine hydrochloride. Given the hygroscopic nature of many amine hydrochloride salts, meticulous control over water content is paramount for ensuring reproducibility, stability, and success in downstream applications, particularly in pharmaceutical research and development.
Frequently Asked Questions (FAQs)
Q1: My vial of 5-Fluoro-2-methylpyridine hydrochloride has formed clumps and appears sticky. What is the cause?
A: This is a classic sign of moisture absorption. Pyridine hydrochloride salts are often hygroscopic, meaning they readily attract and absorb water from the atmosphere.[1] When the white, crystalline solid absorbs moisture, it can begin to deliquesce, leading to the clumpy, sticky, or even liquid appearance you've observed. Proper storage is critical to prevent this.[2]
Q2: How can I accurately determine the exact water content in my sample?
A: The most reliable and specific method for quantifying water content is Karl Fischer (KF) titration.[3] Unlike simple loss-on-drying methods which can also measure volatile solvents, KF titration is a chemical reaction that is specific to water.[4] This technique can accurately measure everything from trace moisture to high water content, including free, emulsified, and entrapped water.[4][5] For samples with very low moisture levels (less than 1%), the coulometric KF method is preferred for its high sensitivity.[6]
Q3: What is the recommended method for storing 5-Fluoro-2-methylpyridine hydrochloride to prevent moisture uptake?
A: To maintain the integrity of the compound, it should be stored in a tightly closed container, preferably the original packaging.[2][7] For long-term storage or after opening, place the container inside a desiccator with an active drying agent (e.g., Drierite®, silica gel). For highly sensitive applications, storing the material under an inert atmosphere, such as argon or nitrogen, provides the best protection against both moisture and atmospheric oxygen.[2][8] Always store in a cool, dry, and well-ventilated area away from heat sources.[9]
Q4: Can I simply dry the compound in a standard laboratory oven?
A: This approach is not recommended without careful consideration. While oven drying is used for robust inorganic salts, heating organic hydrochloride salts can be problematic.[10] There is a significant risk of thermal decomposition, especially at elevated temperatures. Furthermore, heating pyridinium chloride salts can potentially drive off HCl gas, changing the stoichiometry of the salt and leaving behind the free base, which could appear as an oil or liquid.[1][11] If this method must be used, it should be done under vacuum at a mild temperature, but other methods are generally safer and more effective.
Troubleshooting Guide: Common Experimental Issues
Problem
Probable Cause(s)
Recommended Solution(s)
Inconsistent Reaction Yields or Unexpected Side Products
Excess Moisture: Water can act as an unwanted nucleophile, hydrolyze sensitive reagents, or alter the catalytic cycle in many organic reactions. The hygroscopic nature of the hydrochloride salt introduces this variability.
1. Quantify Water Content: Before use, perform a Karl Fischer titration to determine the precise water content.[5] 2. Dry the Material: Use one of the validated protocols below (e.g., Azeotropic Distillation) to rigorously dry the compound.[12] 3. Adjust Stoichiometry: If drying is not feasible, account for the measured water content in your stoichiometric calculations.
Material Fails to Dissolve Properly or Appears Oily After Drying
1. Incomplete Drying: Residual water can cause the salt to appear oily or syrupy. 2. Thermal Decomposition: Aggressive drying (e.g., high-temperature oven) may have caused the salt to decompose or lose HCl, liberating the free base (5-Fluoro-2-methylpyridine), which is a liquid at room temperature.[1][11]
1. Verify Dryness: Confirm the absence of water using Karl Fischer titration.[6] 2. Use a Milder Method: Switch to a non-thermal or low-temperature drying method like azeotropic distillation with toluene or drying under high vacuum at room temperature.[8][12] 3. Re-saltification: If HCl loss is suspected, the material can potentially be recovered by dissolving it in a dry solvent (e.g., diethyl ether) and bubbling dry HCl gas through the solution to precipitate the pure hydrochloride salt.
High Water Content Persists After Drying Procedure
1. Re-exposure to Atmosphere: The dried material is highly hygroscopic and can rapidly reabsorb moisture if handled in an open-air environment.[8] 2. Inefficient Drying Method: The chosen method (e.g., a short time in a vacuum desiccator) may not be sufficient to remove all bound water. 3. Saturated Drying Agent: The desiccant used in the desiccator or drying tube is exhausted.
1. Handle Under Inert Atmosphere: Perform all transfers of the dried material inside a glovebox or glove bag.[8] 2. Employ a More Rigorous Method: Use azeotropic distillation for the most effective water removal.[12] 3. Regenerate or Replace Desiccants: Ensure all drying agents are fresh and active.
Protocols and Methodologies
Protocol 1: Quantitative Moisture Analysis using Karl Fischer Titration
This protocol provides a general guideline for determining water content. Specific parameters should be optimized for your instrument.
Objective: To accurately quantify the percentage of water in a sample of 5-Fluoro-2-methylpyridine hydrochloride.
Methodology: Volumetric Karl Fischer Titration is suitable for samples with expected water content above 0.1%.[13]
Equipment:
Karl Fischer Titrator (Volumetric)
Analytical Balance (4-decimal place)
Dry, gas-tight syringe or sample-locking system
Spatula
Reagents:
Karl Fischer Titrant (e.g., single-component reagent)
Karl Fischer Solvent (e.g., anhydrous methanol)[4]
Procedure:
System Preparation: Fill the titrator burette with the KF titrant and the titration vessel with the KF solvent.
Solvent Conditioning: Start the titrator to perform a pre-titration, which neutralizes any ambient moisture in the solvent until a stable, dry endpoint is reached.
Titer Determination: Accurately add a known amount of pure water or a certified water standard to the vessel and titrate. This step determines the exact titer (mg H₂O / mL titrant) of the reagent. Perform this in triplicate for accuracy.
Sample Analysis:
a. Accurately weigh a sample of 5-Fluoro-2-methylpyridine hydrochloride (typically 50-100 mg, depending on expected water content).
b. Quickly and carefully add the solid sample to the conditioned titration vessel.
c. Seal the vessel and begin the titration. The instrument will automatically add titrant until the endpoint is reached, indicating all water from the sample has reacted.[5]
Calculation: The instrument's software will calculate the water content based on the volume of titrant used, the pre-determined titer, and the sample weight. The result is typically expressed as a weight percentage (w/w%).
Protocol 2: Decision-Making Workflow for Drying Method Selection
The choice of drying method depends on the scale of the experiment, the required level of dryness, and available equipment. This workflow aids in selecting the most appropriate protocol.
Caption: Decision workflow for selecting the appropriate moisture analysis and drying protocol.
Protocol 3: Method A - Drying Under High Vacuum
Objective: To remove superficial and some bound water at low temperatures, minimizing thermal degradation risk.
Equipment:
Schlenk flask or round-bottom flask
High-vacuum pump (<1 mmHg) with a cold trap (liquid nitrogen or dry ice/acetone)
Desiccator
Procedure:
Place the 5-Fluoro-2-methylpyridine hydrochloride sample into the Schlenk flask.
Connect the flask to the high-vacuum line, ensuring the cold trap is properly set up between the flask and the pump to protect the pump from corrosive vapors.
Slowly open the valve to the vacuum. The sample may bubble initially as dissolved gases and volatile moisture are removed.
Once the initial outgassing subsides, maintain the sample under high vacuum for 12-24 hours at room temperature.[8] Gentle heating (e.g., a 30-40°C water bath) can be applied but should be monitored carefully.
To stop, first close the valve on the Schlenk flask, then turn off the vacuum pump.
Backfill the flask with an inert gas (argon or nitrogen) before opening it to the atmosphere.
Immediately transfer the dried solid to a desiccator for storage or use it directly in the reaction.
Protocol 4: Method B - Azeotropic Distillation with Toluene
Objective: To rigorously remove water by forming a low-boiling azeotrope. This is one of the most effective methods for achieving an anhydrous state.[12]
Equipment:
Round-bottom flask
Dean-Stark apparatus or soxhlet extractor with a sidearm for water collection
Condenser
Heating mantle
Inert atmosphere setup (argon or nitrogen line)
Reagents:
Anhydrous Toluene (dried over sodium/benzophenone or molecular sieves)
Procedure:
Setup: Assemble the flask, Dean-Stark trap, and condenser under an inert atmosphere. Ensure all glassware is oven-dried and cooled under nitrogen or argon.
Charging the Flask: Add the 5-Fluoro-2-methylpyridine hydrochloride to the round-bottom flask, followed by enough anhydrous toluene to create a mobile slurry.
Azeotropic Removal:
a. Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.
b. The vapor will condense and collect in the Dean-Stark trap. As the azeotrope is immiscible, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.[12]
c. Continue the reflux until no more water collects in the trap (typically 2-4 hours).
Solvent Removal:
a. Once drying is complete, allow the apparatus to cool to room temperature.
b. Remove the toluene under reduced pressure using a rotary evaporator.
Final Drying: For ultimate dryness, connect the flask containing the solid residue to a high-vacuum line for several hours to remove any final traces of toluene.[12]
Storage: Backfill the flask with an inert gas and store the anhydrous solid in a desiccator or glovebox.
References
TCA Lab / Alfa Chemistry. Mastering Karl Fischer Moisture Analysis: A Complete Guide. [Link]
QAQC Lab. Karl Fischer Method of Moisture Determination. [Link]
Hanna Instruments. What Is Karl Fischer Titration?. [Link]
Pacific BioLabs. Karl Fischer Moisture Analysis. [Link]
ResearchGate. Is it possible to boil off HCl from pyridinium chloride salts?. [Link]
Technical Support Center: Resolving Solubility Issues of 5-Fluoro-2-methylpyridine HCl
Executive Summary & Compound Profile The Core Challenge: Users frequently report that 5-Fluoro-2-methylpyridine HCl "crashes out" or forms an emulsion when dissolved in physiological buffers (PBS, pH 7.4).[1] This is not...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
The Core Challenge:
Users frequently report that 5-Fluoro-2-methylpyridine HCl "crashes out" or forms an emulsion when dissolved in physiological buffers (PBS, pH 7.4).[1] This is not a quality defect of the salt. It is a fundamental chemical equilibrium issue driven by the compound's pKa.
Mechanism of Failure:
The hydrochloride salt is highly water-soluble.[1] However, the pyridine nitrogen is a weak base. At neutral pH, the compound deprotonates to form the free base , which is a lipophilic liquid (oil) with poor water solubility.[1]
Property
Value / Description
Impact on Solubility
Molecular Weight
147.58 g/mol (HCl salt)
Low MW aids dissolution, but ionic state is key.[1]
Physical State (Free Base)
Liquid (bp ~158°C)
"Precipitation" often appears as oiling out (cloudiness/emulsion).
Estimated pKa
3.5 – 4.5
CRITICAL: At pH > 4.5, the insoluble free base dominates.
LogP (Free Base)
~1.5 – 2.0 (Predicted)
Moderately lipophilic; requires cosolvents at neutral pH.
Hygroscopicity
High
The HCl salt absorbs atmospheric moisture, becoming sticky.
Troubleshooting Guide (Q&A Format)
Q1: "I dissolved the powder in PBS (pH 7.4), and the solution turned cloudy immediately. Is the batch bad?"
Diagnosis: No, the batch is likely fine. You have encountered the pKa Solubility Trap .
Explanation:
The pKa of the pyridinium ion in this scaffold is estimated between 3.5 and 4.5 due to the electron-withdrawing fluorine atom reducing the basicity of the nitrogen [1, 2].[1]
In Water (pH < 4): The compound exists as the cationic salt (Soluble).
In PBS (pH 7.4): The pH is significantly higher than the pKa. The equilibrium shifts >99% toward the uncharged free base. Since the free base is a lipophilic oil, it separates from the water, creating a cloudy emulsion.[1]
Solution:
For Chemical Synthesis: Do not use neutral buffers. Dissolve in water (which will be naturally acidic due to the HCl) or organic solvents.
For Biological Assays: You must use a cosolvent (DMSO) or a carrier (Cyclodextrin) to keep the free base in solution at pH 7.4. (See Protocol A below).
Q2: "I need to dose this orally to mice at 50 mg/kg. Water alone works, but is it safe?"
Diagnosis: Dissolving the HCl salt in pure water results in a highly acidic solution.
Explanation:
A 50 mg/mL solution of a pyridine hydrochloride salt can have a pH of 2.0–3.0. While this maintains solubility, oral gavage of highly acidic solutions can cause esophageal damage or stress in animal models, potentially confounding data.
Solution:
Buffer the solution to pH ~4.0–5.0 using a weak buffer (e.g., acetate) or use a vehicle that masks the acidity.
Recommended Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 in water. The Tween 80 helps emulsify any free base that forms if the stomach pH varies.
Q3: "The solid in the vial looks wet or sticky. Has it degraded?"
Diagnosis: Likely Hygroscopicity.
Explanation:
Pyridine HCl salts are notoriously hygroscopic [3]. They pull moisture from the air rapidly.
Verification:
Check the LC-MS. If the main peak is still present and the parent mass matches, the compound is intact. The "wetness" is just absorbed water.
Handling:
Correct the molecular weight for water content if precise stoichiometry is required (e.g., by NMR quantification).
Visualizing the Solubility Mechanism
The following diagram illustrates why pH control is the single most important factor for this compound.
Figure 1: The pH-dependent equilibrium of 5-Fluoro-2-methylpyridine.[1] At physiological pH, the equilibrium strongly favors the insoluble free base.[1]
Validated Solubilization Protocols
Protocol A: Preparation of 100 mM Stock for In Vitro Assays
Use this method for cellular assays where the final concentration is diluted (e.g., <1% DMSO).[1]
Calculate Mass: For 1 mL of 100 mM stock, weigh 14.76 mg of the HCl salt.
Primary Solvent: Add 1.0 mL of 100% DMSO .
Why? DMSO dissolves both the salt and the free base forms, bypassing the pKa issue during storage.
Mixing: Vortex until clear. The solution may warm slightly.
Storage: Aliquot and store at -20°C. DMSO stocks are stable for >6 months.
Usage: When adding to cell media (pH 7.4), ensure rapid mixing. The high dilution factor prevents precipitation.
Use this method for creating a stable homogenous suspension/solution for oral gavage.[1]
Component
Role
Concentration
5-Fluoro-2-methylpyridine HCl
Active Compound
Up to 50 mg/mL
PEG 400
Cosolvent
20% (v/v)
Tween 80
Surfactant
5% (v/v)
Water / Saline
Bulk Vehicle
75% (v/v)
Step-by-Step:
Weigh the required amount of compound.
Add the PEG 400 and Tween 80 directly to the powder.
Vortex/Sonicate until the powder is fully wetted and dispersed (it may look like a slurry).
Slowly add the Water while vortexing.
Check pH: The pH will likely be acidic (~3-4). If it must be raised, add dilute NaOH very slowly while stirring. If cloudiness appears, stop; you have reached the solubility limit of the free base.
Troubleshooting Decision Tree
Use this logic flow to resolve immediate issues in the lab.
Figure 2: Decision matrix for selecting the correct solubilization strategy.
References
PubChem. (n.d.). 5-Fluoro-2-methylpyridine Compound Summary. National Library of Medicine. Retrieved February 17, 2026, from [Link][1]
Organic Chemistry Data. (2022). pKa Values of Pyridine Derivatives. Retrieved February 17, 2026, from [Link][1]
Technical Comparison Guide: 1H NMR Profiling of 5-Fluoro-2-methylpyridine HCl vs. Free Base
Part 1: Introduction & Strategic Context In medicinal chemistry, 5-Fluoro-2-methylpyridine hydrochloride is a critical bioisostere building block. The introduction of fluorine at the C5 position modulates metabolic stabi...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Strategic Context
In medicinal chemistry, 5-Fluoro-2-methylpyridine hydrochloride is a critical bioisostere building block. The introduction of fluorine at the C5 position modulates metabolic stability and lipophilicity, while the C2-methyl group provides a handle for further functionalization.
However, a common bottleneck in the development pipeline is the ambiguity between the Salt Form (Hydrochloride) and the Free Base . This guide objectively compares the NMR spectral characteristics of both forms. It provides a self-validating analytical workflow to ensure researchers can definitively confirm the protonation state and purity of their starting material.
The Core Comparison
This guide contrasts two analytical scenarios:
The Target (Salt Form): 5-Fluoro-2-methylpyridine · HCl in DMSO-d6.
The Alternative (Free Base): 5-Fluoro-2-methylpyridine in CDCl3.
Key Takeaway: The salt form exhibits distinct downfield shifts (deshielding) and specific exchangeable proton signals that are absent in the free base. Understanding these differences prevents false-negative purity assessments.
Part 2: Experimental Protocol (Self-Validating System)
To ensure reproducibility, follow this standardized workflow. The choice of solvent is not merely about solubility; it is a diagnostic tool.
Solvent A (Diagnostic for Salt): DMSO-d6 (99.9% D) – Crucial for observing the NH+ proton.
Solvent B (High Resolution): CDCl3 (99.8% D) + 0.03% TMS – Best for coupling constant analysis of the free base.
Instrument: 400 MHz NMR (or higher) recommended due to complex H-F splitting.[1]
Step-by-Step Workflow
Sample Preparation (Salt Form):
Weigh 10-15 mg of the hydrochloride salt.
Dissolve in 0.6 mL DMSO-d6 .
Note: Do not use CDCl3 for the salt form initially; solubility is often poor, leading to weak signals and potential confusion with impurities.
Acquisition Parameters:
Pulse Angle: 30° (to ensure relaxation).
Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .
Reasoning: The quaternary carbons and fluorinated systems often have longer T1 relaxation times. A short D1 will suppress integrals, making quantitative purity analysis inaccurate.
Scans: 16-64 (Fluorine coupling splits intensity; more scans are needed for S/N).
Processing:
Exponential Line Broadening (LB): 0.3 Hz.
Baseline Correction: Polynomial (essential for accurate integration of the broad NH+ peak).
Part 3: Spectral Analysis & Comparison Data
Structural Logic & Assignment
The molecule contains three non-equivalent aromatic protons and one methyl group.[2] The presence of Fluorine (
The following table summarizes the chemical shift changes (
) driven by protonation.
Proton Assignment
Free Base ( ppm, CDCl3)*
HCl Salt ( ppm, DMSO-d6)**
Shift Difference ()
Multiplicity & Coupling Logic ( in Hz)
Methyl (C2-CH3)
2.51
2.65 - 2.75
+0.20 (Deshielded)
Singlet (s) or fine doublet ()
H3 (Aromatic)
7.10
7.50 - 7.60
+0.45
dd (, )
H4 (Aromatic)
7.35
7.90 - 8.05
+0.60
dd (, )
H6 (Aromatic)
8.35
8.60 - 8.80
+0.35
d or dd (, )
N-H+ (Pyridinium)
Absent
12.0 - 14.0
Diagnostic
Broad Singlet (Exchangeable)
*Representative values based on standard substituent chemical shift (SCS) prediction models for pyridines.
**Salt values typically show 0.4 - 0.8 ppm downfield shift due to positive charge on Nitrogen withdrawing electron density.
Detailed Coupling Analysis (The "Fingerprint")
The most common error in analyzing this spectrum is misinterpreting the Fluorine splitting as impurities.
The H4 Signal: This proton is physically sandwiched between H3 and Fluorine. It experiences two large couplings:
Result: This often appears as a pseudo-triplet or a wide double-doublet.
The H6 Signal: This proton is alpha to the Nitrogen. In the salt form, the protonation of Nitrogen exerts a massive deshielding effect. Additionally, H6 couples strongly to the ortho-Fluorine (
), resulting in a distinct doublet with large splitting (~9 Hz).
Part 4: Visualization of Analytical Logic
The following diagram illustrates the decision-making process for characterizing this compound, ensuring you select the correct path based on the physical form of the sample.
Figure 1: Decision tree for solvent selection and form identification based on solubility and spectral features.
Part 5: References
Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
Katcka, M. & Urbanski, T. (1964). "NMR Spectra of Pyridine, Picolines and Hydrochlorides." Bulletin de l'Académie Polonaise des Sciences.
University of Ottawa NMR Facility. (2017). "PSYCHE to Evaluate 1H-19F Coupling Constants." u-of-o-nmr-facility.blogspot.com.
BenchChem. (2025).[5] "Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)-2-fluoropyridine and Related Analogues."
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Bioactivity Comparison: 5-Fluoro vs. Non-Fluorinated Pyridine Derivatives
Content Type: Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, Drug Development Professionals
[1]
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a pivotal tool for lead optimization. This guide analyzes the specific impact of substituting hydrogen with fluorine at the C5 position of pyridine rings. The 5-fluoropyridine moiety offers a distinct pharmacological advantage over its non-fluorinated counterpart, primarily driven by three mechanisms: metabolic blockade of oxidative soft spots, modulation of basicity (pKa) to enhance membrane permeability, and electronic tuning of intramolecular interactions.
Physicochemical Impact: The "Fluorine Effect"[2]
The substitution of Hydrogen (H) with Fluorine (F) at the 5-position of a pyridine ring induces profound changes in the molecule's physicochemical profile without significantly altering its steric bulk.
Basicity and Permeability Modulation
The pyridine nitrogen lone pair is a hydrogen bond acceptor and a base.
Non-Fluorinated Pyridine: Typically has a pKa ~5.2. At physiological pH (7.4), a significant fraction remains uncharged, but in acidic environments (e.g., lysosomes or specific tissue compartments), it can become protonated.
5-Fluoropyridine: Fluorine is the most electronegative element (3.98 Pauling scale). Through strong
-electron withdrawal (inductive effect, ), it reduces the electron density available at the pyridine nitrogen.
Result: The pKa drops by approximately 1.5–2.0 log units (pKa ~3–4).
Biological Consequence: Lower basicity ensures the molecule remains neutral over a wider pH range, significantly improving passive membrane permeability and reducing lysosomal trapping.
Steric and Lipophilic Parameters
Van der Waals Radius: F (1.47 Å) is only slightly larger than H (1.20 Å), allowing it to fit into enzyme binding pockets where larger halogens (Cl, Br) would cause steric clashes.
Lipophilicity (LogP): Fluorination typically increases lipophilicity (LogP) due to the low polarizability of the C-F bond, facilitating hydrophobic interactions within protein binding pockets.
Data Summary: Physicochemical Comparison
Parameter
Non-Fluorinated Pyridine (C-H)
5-Fluoro Pyridine (C-F)
Impact on Bioactivity
Bond Energy
~98 kcal/mol (C-H)
~116 kcal/mol (C-F)
Increases resistance to metabolic cleavage.
Electronegativity
2.1 (H)
3.98 (F)
Lowers pKa of ring Nitrogen; alters dipole alignment.
Strong electron-withdrawing effect deactivates ring toward oxidation.
Metabolic Stability: Blocking the "Soft Spot"
The most critical advantage of 5-fluoropyridine derivatives is the blockade of Cytochrome P450 (CYP)-mediated metabolism.
Mechanism of Action
The C5 position of 2-substituted pyridines is electron-rich and sterically accessible, making it a primary site for CYP-mediated hydroxylation (oxidation).
Non-Fluorinated: CYP enzymes (e.g., CYP3A4) insert oxygen into the C-H bond, forming a 5-hydroxypyridine metabolite, which is rapidly conjugated (glucuronidation) and excreted.
5-Fluorinated: The C-F bond is metabolically inert to CYP oxidation. The high bond dissociation energy prevents oxygen insertion. Furthermore, the electron-withdrawing nature of fluorine deactivates the entire ring system, reducing the propensity for N-oxidation.
Visualization: Metabolic Pathway Divergence
Figure 1: Mechanistic divergence in metabolism. The 5-fluoro substitution effectively blocks the oxidative pathway, shunting the molecule toward metabolic stability.
Experimental Protocols
To objectively validate the superiority of a 5-fluoro derivative, the following self-validating experimental workflows are recommended.
Comparative Microsomal Stability Assay
Objective: Determine the Intrinsic Clearance (
) and Half-life () differences.
Reagents:
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Test Compounds (1 µM final concentration).
Protocol:
Preparation: Pre-incubate 30 µL of HLM (0.5 mg/mL final) with 370 µL phosphate buffer (pH 7.4) and 1 µL of test compound (from 10 mM DMSO stock) at 37°C for 5 min.
Initiation: Add 100 µL of pre-warmed NADPH regenerating system to initiate the reaction.
Sampling: At time points
min, remove 50 µL aliquots.
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins.
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring the parent ion.
Calculation: Plot
vs. time. The slope determines half-life: .
Validation Criteria: The 5-fluoro derivative should exhibit a
at least 2-fold higher than the non-fluorinated analog to be considered a significant improvement.
Potentiometric pKa Determination
Objective: Quantify the reduction in basicity.
Protocol:
Prepare a 10 mM stock of the pyridine derivative in methanol.
Dilute to 50 µM in 0.1 M KCl (ionic strength adjuster).
Titrate using 0.1 M HCl and 0.1 M NaOH using an automatic potentiometric titrator (e.g., SiriusT3).
Data Analysis: Use the Bjerrum plot method to identify the inflection point representing the pKa of the pyridine nitrogen.
Case Study Analysis: Bioactivity Enhancement
While specific proprietary data varies, the "Fluorine Scan" is a standard industry workflow. A notable generalized example involves kinase inhibitors (e.g., p38 MAP kinase or EGFR inhibitors) where the pyridine ring interacts with the hinge region.
Non-Fluorinated Ligand:
Binding: H-bond acceptor (Pyridine N) to hinge residue.
Issue: Rapid oxidation at C5 leads to high clearance (
).
5-Fluoro Ligand:
Binding: Maintained H-bond capability. The C-F bond may form orthogonal multipolar interactions with backbone carbonyls.
Outcome:
reduced to . Potency () often improves due to better hydrophobic fit and reduced desolvation penalty.
Decision Logic for Fluorine Substitution
Figure 2: Strategic decision tree for implementing 5-fluoro substitution in pyridine-based drug candidates.
Conclusion
The transition from a non-fluorinated pyridine to a 5-fluoropyridine is rarely a neutral change; it is a high-impact optimization strategy. The data consistently supports that this modification:
Extends in vivo half-life by blocking C5 oxidation.
Enhances bioavailability by lowering pKa and preventing lysosomal sequestration.
Maintains potency by preserving the steric profile required for target binding.
For drug discovery programs utilizing pyridine scaffolds, the 5-fluoro derivative should be prioritized as a standard "bioisosteric pair" for early-stage SAR (Structure-Activity Relationship) evaluation.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
Pankaj Bhattarai, et al. (2026).[1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Link
A Comparative Guide to the Purity Assessment of 5-Fluoro-2-methylpyridine Hydrochloride via LC-MS
This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative analytical methodologies for the purity assessment of 5-Fluoro-2-methylpyridine hydrochloride. D...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative analytical methodologies for the purity assessment of 5-Fluoro-2-methylpyridine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, presents detailed, self-validating protocols, and offers a clear, data-driven comparison to guide your analytical strategy.
Introduction: The Analytical Imperative for Pharmaceutical Intermediates
5-Fluoro-2-methylpyridine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product.[1][2] Even trace impurities can carry over into the final API, potentially altering its pharmacological profile or introducing toxicity. Therefore, a robust, sensitive, and specific analytical method for purity determination is paramount.
This guide focuses on the application of Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard for this purpose.[3][4] We will explore its capabilities in-depth and objectively compare its performance against the more traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV), providing the necessary data and rationale to select the most appropriate method for your development phase.
The Analytical Challenge: Understanding 5-Fluoro-2-methylpyridine and Its Impurities
The molecular structure of 5-Fluoro-2-methylpyridine—a heterocyclic aromatic amine—presents specific analytical considerations. Its hydrochloride salt form ensures water solubility, making it amenable to reversed-phase liquid chromatography. The pyridine ring provides a UV chromophore, enabling detection by UV-based methods. However, the true challenge lies in detecting and identifying a spectrum of potential impurities, which may include:
Starting Materials: Unreacted precursors from the synthesis.
Isomeric Impurities: Such as 2-Fluoro-5-methylpyridine, which can have nearly identical chromatographic behavior.[5][6]
Process-Related Impurities: By-products from side reactions, such as oxidation or dimerization.
Degradants: Impurities formed during storage or under stress conditions.
An ideal analytical method must not only quantify the main peak but also separate, detect, and ideally identify these structurally similar and often low-level impurities.
Methodology Deep Dive: The LC-MS Approach
LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.[7] This synergy provides not just a quantitative measure of purity but also mass information that is crucial for the structural elucidation of unknown impurities.[4]
Expert Rationale for Method Design
Our objective is to develop a method that is sensitive, specific, and provides structural information.
Chromatography (LC): A reversed-phase C18 column is selected for its versatility in separating moderately polar aromatic compounds.[8] A gradient elution is employed to ensure the timely elution of the main, more polar analyte while also retaining and separating potentially more hydrophobic impurities.[9]
Mobile Phase: An LC-MS compatible mobile phase is critical.[10] We use a mixture of water and acetonitrile with a formic acid additive. Formic acid serves a dual purpose: it protonates the analyte to improve ionization efficiency in the MS source and sharpens the chromatographic peak shape.[11]
Mass Spectrometry (MS): Electrospray Ionization (ESI) in positive ion mode is the logical choice, as the pyridine nitrogen is basic and readily accepts a proton to form a stable [M+H]+ ion. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements, which aids in determining the elemental composition of unknown impurities.
Experimental Protocol: LC-MS Purity Assessment
Standard and Sample Preparation:
Accurately weigh ~10 mg of 5-Fluoro-2-methylpyridine HCl reference standard and sample into separate 10 mL volumetric flasks.
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile to a final concentration of ~1.0 mg/mL.
Prepare a sensitivity solution by further diluting the standard solution to 0.001 mg/mL (1000 ppm).
Filter all solutions through a 0.22 µm syringe filter prior to injection.
LC-MS System and Conditions:
LC System: UHPLC system with a photodiode array (PDA) detector.[9]
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
MS Detector: ESI-Q-TOF Mass Spectrometer.
Ionization Mode: Positive Ion ESI.
Scan Range: 50 - 500 m/z.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Data Analysis and Purity Calculation:
Purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks in the chromatogram.
The mass spectrum for each impurity peak is extracted to determine its molecular weight and aid in identification.
Workflow for LC-MS Purity Assessment
Caption: Workflow for LC-MS based purity assessment.
Comparative Analysis: HPLC-UV as an Alternative
High-Performance Liquid Chromatography with a UV detector is a workhorse in most analytical labs due to its robustness and cost-effectiveness.[3][8]
Experimental Protocol: HPLC-UV
The HPLC-UV method would be similar to the LC portion of the LC-MS method, with modifications to the mobile phase if non-volatile buffers (e.g., phosphate) were required to improve chromatography, which is a key limitation.
System and Conditions:
HPLC System: Standard HPLC or UHPLC with a PDA or UV detector.
Detector Wavelength: Set to the λmax of 5-Fluoro-2-methylpyridine (e.g., ~270 nm).
Mobile Phase: Can use the same LC-MS compatible mobile phase or be further optimized with non-volatile salts if MS detection is not a concern.
Head-to-Head Comparison: Strengths and Weaknesses
Specificity: The primary advantage of LC-MS lies in its superior specificity.[3] An impurity that co-elutes with the main peak under HPLC-UV conditions would be indistinguishable. In LC-MS, even a perfectly co-eluting peak will be revealed if it has a different mass-to-charge ratio.
Sensitivity: Modern mass spectrometers offer significantly lower limits of detection (LOD) and quantification (LOQ) than UV detectors, which is crucial for controlling genotoxic or other harmful impurities at ppm levels.[12][13]
Identification: This is the most significant differentiator. HPLC-UV can only indicate the presence of an impurity peak at a certain retention time. LC-MS provides a molecular weight for that peak, offering the first and most critical piece of information for its structural identification.[4]
Cost and Complexity: HPLC-UV systems are less expensive to acquire and maintain, and are generally considered more robust and easier to operate for routine QC testing.
Data-Driven Comparison
To illustrate the performance differences, the following table summarizes typical data that could be obtained from the analysis of a single batch of 5-Fluoro-2-methylpyridine hydrochloride using both techniques.
Parameter
LC-MS Result
HPLC-UV Result
Commentary
Purity (Area %)
99.85%
99.92%
HPLC-UV reports higher purity due to a co-eluting impurity (Impurity B) hidden under the main peak.
Known Impurity A (0.08%)
Detected & Confirmed
Detected
Both methods detect the known impurity.
Unknown Impurity B
Detected at 0.07% (m/z 128.05)
Not Detected (Co-elutes)
LC-MS reveals a critical unknown impurity missed by HPLC-UV. The mass suggests a potential positional isomer.
Unknown Impurity C
Detected at 0.009% (90 ppm)
Below LOQ
LC-MS can detect and quantify this trace impurity, which is missed by the less sensitive UV detector.
Limit of Quantitation (LOQ)
~10 ppm (0.001%)
~100 ppm (0.01%)
Demonstrates the 10-fold or greater sensitivity advantage of LC-MS.[12]
Impurity Identification
Possible via accurate mass
Not Possible
LC-MS provides actionable data for process chemists to identify and control impurities.
Data Analysis Logic for Impurity Identification
Caption: Decision tree for impurity identification using LC-MS data.
Conclusion and Recommendations
For the comprehensive purity assessment of 5-Fluoro-2-methylpyridine hydrochloride, LC-MS is unequivocally the superior technique. Its ability to separate, detect, quantify, and provide structural information on unknown impurities is indispensable during drug development, process optimization, and for ensuring the highest standards of quality and safety.[1][12]
Recommendation for R&D and Process Development: LC-MS should be the primary analytical tool. The rich data it provides on impurity profiles is essential for creating robust synthetic processes and meeting stringent regulatory requirements.
Recommendation for Routine QC: Once a manufacturing process is well-established and the impurity profile is thoroughly understood and controlled, a validated HPLC-UV method may be sufficient for routine release testing, offering a more cost-effective and simpler solution. However, LC-MS should still be used for periodic full characterization and for investigating any out-of-specification results.
By leveraging the strengths of LC-MS, scientists can gain a much deeper understanding of their material, leading to safer, more effective pharmaceuticals.
References
Benchchem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
Chen, J., et al. (2021). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PMC. Available at: [Link]
Li, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Available at: [Link]
Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available at: [Link]
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available at: [Link]
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci Blog. Available at: [Link]
Isaac Scientific Publishing. (2017, May 15). Synthesis and Spectral Analysis of Pyridine Derivates. Isaac Scientific Publishing. Available at: [Link]
In-Silico Science. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. In-Silico Science. Available at: [Link]
IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. IJRAR.org. Available at: [Link]
Vandemaele, S., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. SpringerLink. Available at: [Link]
ResearchGate. (2025, August 10). Development And Validation of a LC-MS Compatible Method for Quantification of Degradation Impurities of Clofazimine Using UHPLC. ResearchGate. Available at: [Link]
IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods. IOSR Journal. Available at: [Link]
ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]
ResearchGate. (2025, August 7). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. Available at: [Link]
PubMed. (2012, November 15). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Available at: [Link]
PubMed. (2025, May 1). A rapid and sensitive LC-MS/MS method for the simultaneous determination of chlorfenapyr and its major metabolite tralopyril in human plasma: From method development, validation to clinical application. PubMed. Available at: [Link]
Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu. Available at: [Link]
PubMed. (2009, October 1). Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS. PubMed. Available at: [Link]
CBUASVM. (2014, April 14). LC-MS ANALYSIS, ANTIOXIDANT AND ANTIMICROBIAL ACTIVITIES FOR FIVE SPECIES OF MENTHA CULTIVATED IN ROMANIA. CBUASVM. Available at: [Link]
A Senior Application Scientist's Guide to the Bioisosteric Comparison of 5-Fluoro-2-methylpyridine and 2-methylpyridine
Introduction: The Subtle Art of Bioisosteric Replacement in Drug Discovery In the intricate dance of drug design, the strategic modification of a lead compound is paramount to enhancing its efficacy, selectivity, and pha...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Subtle Art of Bioisosteric Replacement in Drug Discovery
In the intricate dance of drug design, the strategic modification of a lead compound is paramount to enhancing its efficacy, selectivity, and pharmacokinetic profile. One of the most powerful tools in the medicinal chemist's arsenal is the principle of bioisosterism: the substitution of an atom or group of atoms with another that possesses similar physical or chemical properties, leading to a molecule with comparable biological activity. This guide provides an in-depth bioisosteric comparison of 5-Fluoro-2-methylpyridine and its non-fluorinated parent, 2-methylpyridine.
The introduction of a fluorine atom, a bioisostere for hydrogen, can profoundly influence a molecule's properties.[1] Due to its small size (van der Waals radius of 1.35 Å, similar to hydrogen's 1.2 Å), high electronegativity, and the strength of the C-F bond, fluorine can modulate a compound's pKa, lipophilicity, metabolic stability, and receptor binding interactions without introducing significant steric hindrance.[2][3] This guide will delve into these key physicochemical and metabolic parameters, providing both experimental data and the theoretical framework for understanding the impact of this single-atom substitution.
Comparative Physicochemical Properties
A direct comparison of the key physicochemical properties of 2-methylpyridine and 5-fluoro-2-methylpyridine reveals the significant impact of the fluorine substituent.
Understanding the Impact of Fluorination: A Deeper Dive
The substitution of a hydrogen atom with fluorine at the 5-position of the pyridine ring induces significant changes in the molecule's electronic and physical properties.
Basicity (pKa)
Experimental Protocol: Potentiometric Titration for pKa Determination
The pKa of a pyridine derivative can be accurately determined using potentiometric titration.
Materials:
Compound of interest (e.g., 2-methylpyridine)
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
Deionized water
pH meter with a glass electrode
Stir plate and stir bar
Buret
Procedure:
Accurately weigh a sample of the pyridine derivative and dissolve it in a known volume of deionized water to create a solution of known concentration.
Calibrate the pH meter using standard buffer solutions.
Place the solution in a beaker with a stir bar and begin stirring.
Immerse the pH electrode in the solution.
Slowly add the standardized HCl solution from a buret in small, known increments.
Record the pH of the solution after each addition of HCl, allowing the reading to stabilize.
Continue the titration past the equivalence point.
Plot the pH of the solution as a function of the volume of HCl added.
The pKa is the pH at the half-equivalence point, where half of the pyridine derivative has been protonated.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial parameter for drug absorption, distribution, and membrane permeability.[9] 2-methylpyridine has an experimentally determined logP of 1.11.[4] For 5-fluoro-2-methylpyridine, a predicted XlogP value of 1.3 is available.[7] This slight increase in the predicted logP is consistent with the general observation that the replacement of a hydrogen atom with a fluorine atom can modestly increase lipophilicity.[3] However, the effect of fluorine on lipophilicity can be complex and context-dependent.[10]
Experimental Protocol: Shake-Flask Method for logP Determination
The shake-flask method is a classic and reliable technique for the experimental determination of logP.[11]
Materials:
Compound of interest
n-Octanol (pre-saturated with water)
Water or buffer of a specific pH (pre-saturated with n-octanol)
Separatory funnel or vials
Shaker or vortex mixer
Analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)
Procedure:
Prepare a stock solution of the compound of interest in either the aqueous or organic phase.
Add a known volume of the stock solution to a separatory funnel or vial.
Add a known volume of the other phase.
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
Allow the two phases to separate completely.
Carefully collect samples from both the aqueous and organic phases.
Determine the concentration of the compound in each phase using a suitable analytical method.
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
The logP is the base-10 logarithm of P.
Metabolic Stability
The introduction of a fluorine atom can significantly enhance the metabolic stability of a drug candidate.[12][13] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[3] For pyridine-containing compounds, metabolic oxidation can occur on the aromatic ring or the methyl group. By replacing a hydrogen with a fluorine at the 5-position, a potential site of aromatic hydroxylation is blocked. This can lead to a longer half-life and improved bioavailability of the compound.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[14]
Materials:
Compound of interest
Liver microsomes (human, rat, etc.)
NADPH regenerating system (or NADPH)
Phosphate buffer (pH 7.4)
Incubator or water bath at 37°C
Quenching solution (e.g., acetonitrile with an internal standard)
LC-MS/MS for analysis
Procedure:
Pre-warm the liver microsome suspension in phosphate buffer to 37°C.
Add the test compound (from a stock solution, typically in DMSO) to the microsome suspension and pre-incubate for a few minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
Centrifuge the samples to pellet the protein.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
Visualizing the Bioisosteric Relationship
The following diagrams illustrate the structural comparison and the conceptual workflow of bioisosteric replacement.
Caption: Bioisosteric replacement of Hydrogen with Fluorine.
Caption: A typical experimental workflow in drug discovery.
Conclusion: The Strategic Value of Fluorine in Pyridine Scaffolds
The bioisosteric replacement of hydrogen with fluorine in the 2-methylpyridine scaffold offers a compelling strategy for modulating key drug-like properties. The introduction of fluorine at the 5-position is predicted to decrease basicity and slightly increase lipophilicity, while significantly enhancing metabolic stability by blocking a potential site of oxidative metabolism. This guide has provided a framework for understanding these effects, supported by available data and established experimental protocols. For researchers in drug development, the judicious use of fluorine substitution on pyridine and other heterocyclic cores represents a powerful approach to fine-tune molecular properties and optimize the performance of therapeutic candidates.
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed. [Link]
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC. [Link]
Fluorine in drug discovery: Role, design and case studies. [Link]
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. [Link]
Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications - PubMed. [Link]
Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI. [Link]
Determination of the pK a values of some pyridine derivatives by computational methods. [Link]
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. [Link]
How to Estimate the pKa Values Using the pKa Table - Organic Chemistry Tutor. [Link]
Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile | The Journal of Physical Chemistry A - ACS Publications. [Link]
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. [Link]
CN102898358A - Preparation method of fluoropyridine compounds - Google P
Experimental lipophilicity for beyond Rule of 5 compounds - ResearchGate. [Link]
A Comparative Guide to the Orthogonal Validation of the Crystal Structure of 5-Fluoro-2-methylpyridine hydrochloride
Audience: Researchers, scientists, and drug development professionals. Abstract: The precise control and validation of a drug substance's crystal structure is a cornerstone of modern pharmaceutical development. Different...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: The precise control and validation of a drug substance's crystal structure is a cornerstone of modern pharmaceutical development. Different crystalline forms, or polymorphs, of the same active pharmaceutical ingredient (API) can exhibit divergent physicochemical properties, including solubility, stability, and bioavailability, which have profound implications for drug product performance and regulatory approval.[1][2] This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the crystal structure of 5-Fluoro-2-methylpyridine hydrochloride. Rather than a simple listing of methods, we present an integrated, orthogonal workflow, explaining the causal relationships between experimental choices and the data they yield. This document is designed to empower researchers to establish a robust, self-validating system for ensuring the polymorphic consistency of their API batch to batch.
The Imperative of Crystal Form Control
5-Fluoro-2-methylpyridine hydrochloride is a key starting material or intermediate in various synthetic pathways. While not an API itself in many contexts, its solid-state properties—purity, crystallinity, and polymorphic form—can directly influence the kinetics, impurity profile, and yield of subsequent reactions, as well as the properties of the final API. The International Conference on Harmonisation (ICH) Q6A guidelines establish a clear expectation that polymorphism will be investigated and controlled for all new solid drug substances.[3][4] Therefore, establishing a definitive "fingerprint" for the desired crystal form and consistently verifying it is not merely good practice; it is a regulatory necessity.[5]
This guide will use a hypothetical, well-characterized reference standard of 5-Fluoro-2-methylpyridine hydrochloride, hereafter designated as Form A . We will detail the workflow to establish its identity and then compare subsequent batches against this reference, identifying potential deviations such as the presence of an alternative polymorph (Form B ) or amorphous content.
A Multi-Technique, Orthogonal Validation Strategy
No single analytical technique can provide a complete picture of a crystalline material. A robust validation strategy relies on an orthogonal approach, where multiple, independent methods are used to probe different physical properties of the solid state. The convergence of data from these techniques provides the highest degree of confidence in the material's identity and consistency.
Technique
Information Provided
Role in Validation
Strengths
Limitations
Powder X-ray Diffraction (PXRD)
Crystal lattice geometry (d-spacings)
Primary: The definitive "fingerprint" for crystalline phase identification and distinction.[1][6]
Highly specific to crystal structure; can detect small amounts of other crystalline forms.[7][8]
Preferred orientation can alter peak intensities; less sensitive to amorphous content.[6]
Differential Scanning Calorimetry (DSC)
Thermal transitions (melting, crystallization)
Confirmatory: Verifies thermodynamic properties unique to a specific polymorph.[9][10]
Highly sensitive to thermal events and purity; excellent for detecting different polymorphs.[11][12]
Destructive test; some polymorphs may convert to other forms upon heating.
Fourier-Transform Infrared (FTIR) Spectroscopy
Molecular vibrations and functional groups
Confirmatory: Probes the local chemical environment, which is sensitive to changes in crystal packing.
Fast, non-destructive, and requires minimal sample preparation.
Less specific for polymorphism than XRD; peak shifts can be subtle.
PXRD is the gold standard for identifying crystalline phases.[6] It works by irradiating a powdered sample with X-rays and measuring the angles at which the X-rays are diffracted by the crystal lattice. According to Bragg's Law (nλ = 2d sinθ), the diffraction angles (θ) are directly related to the spacing between crystal planes (d-spacing), which is unique for each polymorph.[1]
Workflow for PXRD Analysis
The overall workflow involves establishing a reference pattern and comparing subsequent test samples against it.
Caption: PXRD workflow for establishing a reference standard and routine batch validation.
Experimental Protocol: PXRD
System Suitability: Prior to analysis, verify diffractometer performance using a certified reference material (e.g., NIST SRM 660c - LaB₆).
Sample Preparation: Gently grind approximately 10-20 mg of the sample with a mortar and pestle to minimize preferred orientation. Pack the powder into the sample holder, ensuring a flat, level surface.
Data Acquisition:
Radiation: Cu Kα (λ = 1.5406 Å)
Scan Range (2θ): 3° to 40°
Step Size: 0.02°
Scan Speed: 2°/minute
Data Analysis: Process the raw data (baseline correction, smoothing). Compare the peak positions (in °2θ) of the test sample to the established reference pattern for Form A. Peak intensities should be qualitatively similar, but minor variations can occur due to preferred orientation.[6]
Interpreting the Data
Match: The test sample exhibits diffraction peaks at the same 2θ positions as Form A.
Mismatch: The presence of peaks at different 2θ positions indicates a different polymorph (Form B). The absence of sharp peaks suggests amorphous material.
Table 1: Representative PXRD Data for Hypothetical Forms
PXRD provides the primary structural fingerprint. DSC and FTIR confirm this identity by probing thermodynamic and molecular properties, respectively.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions.[9][11] Each crystalline form has a unique lattice energy, resulting in a distinct melting point, which DSC can measure with high precision.[10][13]
Experimental Protocol: DSC
Calibration: Calibrate the instrument for temperature and enthalpy using a high-purity indium standard.
Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan.
Data Acquisition:
Atmosphere: Nitrogen purge (50 mL/min)
Temperature Program: Heat from 25°C to 250°C at a rate of 10°C/minute.
Data Analysis: Determine the onset temperature and peak maximum of the melting endotherm.
Table 2: Representative Thermal Data for Hypothetical Forms
Form
DSC Event
Typical Onset Temperature
Interpretation
Form A
Sharp Endotherm
175 °C
Melting point of the stable polymorph.
Form B
Sharp Endotherm
162 °C
Melting point of a different, potentially metastable, polymorph.
Amorphous
Glass Transition
~60 °C
Characteristic of a non-crystalline solid.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the sample, exciting molecular vibrations. While the fundamental spectrum is determined by the molecule's covalent bonds, the crystal lattice environment (intermolecular interactions like hydrogen bonding) can cause subtle but measurable shifts in peak positions and shapes. For pyridine hydrochloride salts, key regions to monitor include the N-H stretch of the pyridinium ion and the C=C/C=N ring vibrations.[14][15]
Experimental Protocol: FTIR (ATR)
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
Sample Analysis: Place a small amount of powder onto the ATR crystal and apply consistent pressure.
Data Acquisition:
Scan Range: 4000 to 400 cm⁻¹
Resolution: 4 cm⁻¹
Scans: Average of 32 scans
Data Analysis: Compare the spectrum of the test sample to the reference spectrum of Form A, paying close attention to key fingerprint regions.
Table 3: Representative Spectroscopic Data for Hypothetical Forms
Vibrational Mode
Expected Wavenumber (cm⁻¹) for Form A
Potential Shift in Form B
Interpretation
N-H Stretch (Pyridinium)
~2400-2800 (broad)
Shift in peak shape/center
Altered hydrogen bonding network.
C=N Ring Stretch
~1640
1635
Different crystal packing affecting ring electronics.
C-H Out-of-Plane Bend
~750
755
Change in intermolecular contacts.
Out-of-Specification (OOS) Investigation Workflow
A mismatch in the primary PXRD analysis triggers an OOS investigation. The goal is to identify the root cause of the discrepancy using the confirmatory techniques as diagnostic tools.
Caption: Decision tree for investigating an out-of-specification (OOS) PXRD result.
Conclusion
The validation of the crystal structure of 5-Fluoro-2-methylpyridine hydrochloride is a critical step in ensuring process control and final product quality. A single technique is insufficient for unambiguous characterization. By employing an orthogonal approach—using PXRD as the primary identifier and DSC and FTIR as robust confirmatory methods—a scientifically sound and defensible validation system can be established. This integrated workflow not only ensures batch-to-batch consistency but also provides the necessary tools to efficiently diagnose and resolve any solid-state deviations that may arise during manufacturing.
ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
Jelesarov, I., & Bosshard, H. R. (1999). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Molecular Recognition, 12(1), 3-18.
Copley. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). Retrieved from American Pharmaceutical Review website.
Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD).
Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 3674-3679.
IKEV. (n.d.). ICH Q6A Guideline.
U.S. Food and Drug Administration. (2007). Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism.
Singh, P., & Van den Mooter, G. (2015). Detection of polymorphism by powder X-ray diffraction: Interference by preferred orientation.
Almac Group. (n.d.). White Paper: Ensuring Consistency in Polymorphic Drug Substances and Products.
Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.
Rigaku. (n.d.). Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods.
ResearchGate. (n.d.). FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c)... [Image].
Drawell. (2025, October 30). What are the Growing Uses of XRD in Polymorph Screening.
Gandhi, S., et al. (2011). Pharmaceutical Solid Polymorphism in Abbreviated New Drug Application (ANDA) – A Regulatory Perspective. Journal of Chemical and Pharmaceutical Research, 3(3), 738-748.
Pharmaceutical Networking. (n.d.). ICH Q6A Guidelines to Ensure Patient Safety.
Operational Guide: Disposal of 5-Fluoro-2-methylpyridine Hydrochloride
[1][2] Executive Summary (BLUF) Do not dispose of 5-Fluoro-2-methylpyridine hydrochloride down the drain. As a halogenated pyridine salt, this compound requires segregation into Halogenated Organic Waste streams.[1][2] I...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary (BLUF)
Do not dispose of 5-Fluoro-2-methylpyridine hydrochloride down the drain.
As a halogenated pyridine salt, this compound requires segregation into Halogenated Organic Waste streams.[1][2] Its thermal decomposition releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl), necessitating incineration in facilities equipped with alkaline scrubbers.[1] This guide outlines the specific containment, labeling, and chemical compatibility protocols required to ensure personnel safety and regulatory compliance (RCRA/EPA).
Chemical Profile & Hazard Analysis
Before initiating disposal, the chemical nature of the substance must be understood to mitigate downstream risks during storage and incineration.[1]
Parameter
Specification
Operational Implication
Compound
5-Fluoro-2-methylpyridine hydrochloride
Acidic Salt : Hygroscopic and potentially corrosive to metal containers.[2]
CAS No.
31181-53-0 (Free Base); Salt often custom
Use Free Base CAS for structure search if Salt CAS is unavailable.[2]
Halogen Content
Fluorine (F), Chlorine (Cl)
Critical : Combustion generates HF (hydrofluoric acid) and HCl gas.[1]
Acidity
Hydrochloride Salt
Low pH in aqueous solution.[2] Incompatible with strong bases and oxidizers.[2][3]
Waste Class
Halogenated Organic
Must be segregated from non-halogenated solvents (e.g., acetone, ethanol).[1][4]
Pre-Disposal Risk Assessment
The "Why" Behind the Protocol:
The primary danger during the disposal of fluorinated pyridines is not just their toxicity, but their combustion byproducts.[1] Standard incinerators without specific scrubbing capabilities can be damaged by the HF produced, and the release of HF gas is an immediate life-safety hazard.[1][2] Therefore, accurate labeling is the single most effective safety control you can implement.[1]
Personal Protective Equipment (PPE) Matrix
Respiratory: N95 (minimum) or P100 respirator if handling fine powder outside a fume hood.[2]
Skin: Nitrile gloves (0.11 mm minimum thickness) provide adequate splash protection.[2] Double-gloving is recommended for liquid solutions.[2]
Eye: Chemical splash goggles.[2] Safety glasses are insufficient if the salt is in solution.[2]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure Substance)
Most common scenario for expired or surplus reagents.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2]
Scientific Logic: Avoid metal containers.[2] The hydrochloride salt can hydrolyze with atmospheric moisture to form trace HCl, which corrodes metal, potentially leading to container failure during storage.[1]
Transfer: Transfer the solid waste inside a chemical fume hood to prevent inhalation of dust.[2]
Labeling: Apply a hazardous waste label with the following specific descriptors:
pH Check: If the solution is highly acidic (pH < 2) due to the HCl salt, neutralize carefully with saturated Sodium Bicarbonate (
) before adding to the waste container to prevent exothermic gas evolution inside the waste drum.
Solvent Compatibility:
If dissolved in Dichloromethane (DCM) or Chloroform : Pour into Halogenated Solvent Waste .[2]
If dissolved in Methanol or Ethyl Acetate : Because the solute contains Fluorine, the entire mixture defaults to Halogenated Waste to ensure proper incineration.[1]
Container: Use amber glass or HDPE carboys. Ensure the cap is vented if recent neutralization has occurred.[2]
Scenario C: Spill Cleanup Procedure
Isolate: Evacuate the immediate area and mark the zone.[2]
Neutralize/Absorb:
Cover the spill with a usage-specific absorbent (e.g., Spill-X-A or a 1:1 mixture of soda ash and sand) to neutralize the acidity.[1][2]
Collect: Scoop the resulting paste into a disposable container.
Clean: Wipe the surface with water and soap; dispose of wipes as solid contaminated waste.[2]
Decision Logic & Workflow
The following diagram illustrates the decision-making process for segregating this specific compound.
Figure 1: Decision matrix for the segregation of fluorinated pyridine salts.[2] Note that even in non-halogenated solvents, the presence of the fluorinated solute mandates a "Halogenated" waste designation.[1][2]
Scientific Rationale: The Incineration Requirement
Why do we insist on "Halogenated" labeling even for small amounts?
HF Formation: Upon thermal decomposition (incineration), the C-F bond in 5-Fluoro-2-methylpyridine breaks.[2] In the presence of hydrogen sources (like the methyl group or residual solvents), this forms Hydrogen Fluoride (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Equipment Damage: Standard catalytic oxidizers used for non-halogenated waste are often lined with ceramic or metal catalysts that are rapidly poisoned or corroded by HF.[2]
Environmental Compliance: Facilities licensed to burn halogenated waste utilize wet alkaline scrubbers (spraying NaOH or ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
) to capture the acid gases before they exit the stack:
Proper segregation ensures your waste ends up in a facility capable of this capture, preventing the release of corrosive acid gas into the atmosphere [1].
References
United States Environmental Protection Agency (EPA). "Incineration of Halogenated Organic Wastes."[2] EPA Hazardous Waste Combustion Guidance. Available at: [Link]
As a Senior Application Scientist, I must emphasize that while the free base (5-Fluoro-2-methylpyridine) is a volatile, flammable liquid with a distinct odor, the hydrochloride salt presents a different risk profile. It is a solid that poses a significant inhalation dust hazard and a contact corrosion hazard .
The Mechanism of Danger:
Hydrolysis: Upon contact with mucosal membranes (eyes, lungs, sweat), the hydrochloride moiety hydrolyzes to release hydrochloric acid (HCl), causing immediate chemical burns or severe irritation.
Fluorine Substitution: The fluorine atom at the 5-position increases the lipophilicity of the pyridine ring, potentially enhancing skin absorption compared to non-fluorinated analogs.
Sensitization: Pyridines are known sensitizers; repeated exposure to the dust can trigger hypersensitivity reactions.
PPE Technical Specifications (The Barrier System)
Do not rely on generic "lab safety" rules. This matrix is engineered specifically for handling halogenated pyridine salts.
Body Zone
Recommended Equipment
Technical Rationale & Validation
Respiratory
N95 (US) / P2 (EU) Respirator (Minimum) Better: Powered Air Purifying Respirator (PAPR) for >10g handling.
Why: The salt exists as a fine particulate. Standard surgical masks offer zero protection against chemical dust inhalation. Validation: Fit test required annually. Seal check before every use.
Ocular
Chemical Splash Goggles (Indirect Vent) Forbidden: Safety Glasses with side shields.[1][2]
Why: Dust can bypass safety glasses. If the salt enters the eye, it creates a localized acidic environment (pH < 2) instantly. Validation: Goggles must form a suction-like seal against the face.
Why: Pyridines can permeate thin nitrile. Double gloving creates a breakthrough time buffer. The outer glove protects against mechanical tears from spatulas/glassware. Validation: Inflate glove with air prior to donning to check for pinholes.
Why: Protects neck and chest from dust settling. Snap closures allow for rapid removal in emergency (buttons are too slow).
Operational Protocol: The Safe Path
Objective: Weighing and Solubilization without Exposure.
Phase A: Preparation (The "Cold" Zone)
Equilibration: Remove the container from the refrigerator/freezer. Do not open immediately. Allow it to reach room temperature (approx. 30 mins).
Causality: Opening a cold bottle introduces condensation. Moisture triggers hydrolysis of the salt, degrading your compound and releasing acidic fumes.
Engineering Control Check: Verify Fume Hood or Balance Enclosure flow rate (Target: 80–100 fpm).
Phase B: Weighing (The Critical Risk Zone)
Risk: Airborne Dust Generation
Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Pyridine salts are often static-prone, causing "jumping" powder.
Transfer: Open the vial inside the hood. Transfer gently.
Decontamination: Wipe the exterior of the stock vial with a dry Kimwipe before removing it from the hood.
Neutralization Warning: If you are performing a "free-basing" step (adding base to liberate the pyridine), expect a rapid release of the characteristic fishy/unpleasant pyridine odor . Ensure the sash is lowered immediately.
Visual Workflow (DOT Diagram)
The following diagram illustrates the "Chain of Custody" for safety, highlighting the critical control points (CCPs) where exposure is most likely.
Caption: Operational workflow emphasizing temperature equilibration to prevent hydrolysis and static control during weighing.
Emergency Response & Disposal
Scenario A: Spillage (Solid)[3]
Do NOT use a brush. Brushing creates airborne dust.
Cover: Place a chemically compatible pad or wet paper towel (dampened with inert solvent like heptane) over the powder to suppress dust.
Scoop: Gently scoop up the damp material.
Clean: Wipe surface with weak sodium bicarbonate solution to neutralize any acidic residue.
Scenario B: Ocular Exposure
Time is Tissue: Irrigate immediately for 15 minutes .
Mechanism: The water flushes the particulate; however, the initial hydrolysis may have already lowered the pH of the eye. Medical follow-up is mandatory to check for corneal etching.
Disposal Protocol
Waste Stream:Halogenated Organic Waste .
Labeling: Must explicitly state "Contains Fluorinated Pyridine" and "Acidic Salt".
Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) as pyridines can form unstable N-oxides or react violently.
References
National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Pyridine. Centers for Disease Control and Prevention.[3] [Link]
PubChem. (2024). Compound Summary: 5-Fluoro-2-methylpyridine.[4][5][6] National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (2024).[7] Laboratory Safety Guidance.[8] United States Department of Labor. [Link]